Ganoderic acid D2
Description
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid has been reported in Ganoderma lucidum with data available.
Properties
IUPAC Name |
6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUOVOXWPIXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110311-47-2, 97653-94-6 | |
| Record name | (7β,12α)-7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid D2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97653-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 - 203 °C | |
| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ganoderic acid D2 structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid D2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potential therapeutic applications. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of a key signaling pathway modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a highly oxygenated triterpenoid characterized by a lanostane (B1242432) skeleton. Its chemical identity is established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [] |
| Molecular Formula | C₃₀H₄₂O₈ | [][2][3] |
| CAS Number | 97653-94-6 | [][2][3] |
| SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | [] |
| InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | [] |
| InChI Key | LCIUOVOXWPIXOR-UHFFFAOYSA-N | [] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 530.65 g/mol | [] |
| Appearance | White to beige powder | |
| Melting Point | 218 - 220 °C | [4] |
| Solubility | Soluble in DMSO and Methanol.[][2] | |
| Storage Temperature | -10 to -25°C or 2-8°C | [2] |
| Purity (typical) | >98% (HPLC) | [][3] |
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, with a notable focus on its anti-senescence and potential anticancer effects. A key mechanism of action involves the modulation of the 14-3-3ε/CaM/CaMKII/NRF2 signaling pathway, which plays a crucial role in cellular resistance to oxidative stress.
Anti-senescence Effects
Ganoderic acid D has been shown to prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells.[5] It achieves this by targeting the 14-3-3ε protein, leading to the activation of the Ca2+ calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) axis.[5] This signaling cascade ultimately enhances the cellular antioxidant response, protecting cells from senescence.
Experimental Protocols
The following sections outline generalized experimental procedures for the isolation, purification, and quantification of this compound from Ganoderma lucidum.
Isolation and Purification of this compound
This protocol describes a multi-step process for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.
Methodology:
-
Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are dried at a temperature not exceeding 60°C and ground into a fine powder (40-80 mesh).[6]
-
Extraction: The powdered material is extracted with 95% ethanol at 80°C. This process is typically repeated three times to ensure exhaustive extraction.[7]
-
Concentration: The ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[7]
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[7] A chloroform/acetone gradient system is commonly used for elution to separate different classes of compounds.[7] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase C18 Column Chromatography: Fractions enriched with triterpenoids are pooled and further purified using a reversed-phase C18 column.[7] A methanol/water gradient is employed for elution.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC to obtain a high-purity compound.[7]
Quantitative Analysis by UPLC-MS/MS
A rapid and sensitive method for the simultaneous quantification of multiple ganoderic acids, including this compound, utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8]
Table 3: UPLC-MS/MS Method Parameters for Ganoderic Acid Analysis
| Parameter | Condition | Source(s) |
| Column | ACQUITY UPLC BEH C18 | [8] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | [8] |
| Ionization Mode | Negative mode electrospray ionization (ESI) | [8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Limit of Detection (LOD) | 0.66–6.55 µg/kg | [8] |
| Limit of Quantification (LOQ) | 2.20–21.84 µg/kg | [8] |
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum with well-defined chemical and physical properties. Its ability to modulate key signaling pathways, such as the 14-3-3ε/CaM/CaMKII/NRF2 axis, underscores its potential for therapeutic development, particularly in the context of age-related diseases and cancer. The experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and quantification of this compound, facilitating further research and development efforts. This comprehensive technical overview serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.
References
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. biocrick.com [biocrick.com]
- 4. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS [ouci.dntb.gov.ua]
The Discovery and Isolation of Ganoderic Acid D from Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid D has been a subject of interest, although it is less extensively studied than other analogues such as Ganoderic acid A or DM. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Ganoderic acid D. It includes a detailed, synthesized experimental protocol for its isolation, a summary of available quantitative data, and an exploration of its known biological activities and mechanisms of action, including its role in modulating the mTOR signaling pathway. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to two major classes of bioactive compounds: polysaccharides and triterpenoids.[1][2] The triterpenoids, particularly the ganoderic acids, are responsible for the bitter taste of the mushroom and are associated with a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and hepatoprotective activities.[1][3]
Ganoderic acids are tetracyclic triterpenoids with a lanostane (B1242432) skeleton.[2] To date, over 150 different ganoderic acids have been identified from Ganoderma species. This structural diversity contributes to their varied biological activities.
This guide focuses on Ganoderic acid D, a member of this extensive family of natural products. While research on Ganoderic acid D is not as voluminous as for some of its counterparts, it has been shown to possess interesting biological properties, including the ability to modulate key cellular signaling pathways. It is important to note that much of the available literature refers to "Ganoderic acid D" without specifying the isomer (e.g., D2). Therefore, this guide will address Ganoderic acid D in a general sense, acknowledging the limited availability of data specific to the D2 isomer.
Discovery and Isolation of Ganoderic Acid D
The isolation of ganoderic acids from Ganoderma lucidum is a multi-step process that involves extraction, fractionation, and purification. While a specific, detailed protocol for the isolation of pure Ganoderic acid D2 is not extensively documented, a general methodology can be synthesized from various published procedures for the isolation of ganoderic acid-containing fractions.
General Experimental Protocol for Isolation
The following protocol is a composite methodology for the extraction and enrichment of a triterpenoid (B12794562) fraction containing Ganoderic acid D from the fruiting bodies of Ganoderma lucidum.
2.1.1. Materials and Equipment
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze dryer
2.1.2. Step-by-Step Procedure
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at room temperature or with gentle heating (e.g., 60°C) for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoid fraction, including ganoderic acids, is typically enriched in the ethyl acetate fraction.
-
Column Chromatography on Silica Gel: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Gel Filtration Chromatography: The combined fractions containing ganoderic acids are further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step helps to remove pigments and other impurities.
-
Preparative HPLC: The final purification to isolate individual ganoderic acids, including Ganoderic acid D, is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as acetic acid, to improve peak shape) is typically used as the mobile phase. Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the purified compound.
Quantitative Data
Specific data on the yield and purity of isolated this compound are scarce in the scientific literature. However, data on the concentration of "Ganoderic acid D" and total triterpenoids can provide a general indication.
| Compound/Fraction | Source Material | Yield/Concentration | Purity | Reference(s) |
| Ganoderic Acid D | Gills of G. lucidum | 12.1 ppm | Not specified | |
| Total Triterpenoids | Fruiting bodies of G. lucidum | 0.21% to 10.56% of dry weight | Not applicable | |
| Ganoderic Acid A | Fruiting bodies of G. lucidum | Total yield of 35% from the drug | >97.5% |
It is important to note that the yield of specific ganoderic acids can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed.
Biological Activities of Ganoderic Acids
While specific cytotoxic data for Ganoderic acid D is limited, numerous studies have reported the anti-cancer activities of other ganoderic acids and crude extracts of Ganoderma lucidum. The following table summarizes some of the reported IC50 values for various ganoderic acids against different human cancer cell lines to provide a comparative context.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (24h) | |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (24h) | |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified, but effective inhibition | |
| Ganoderic Acid T | HCT-116 | Colon Cancer | Not specified, but induces apoptosis | |
| Ganoderenic Acid D | HepG2 | Hepatocellular Carcinoma | 0.14 ± 0.01 mg/mL | |
| Ganoderenic Acid D | HeLa | Cervical Cancer | 0.18 ± 0.02 mg/mL | |
| Ganoderenic Acid D | Caco-2 | Colorectal Adenocarcinoma | 0.26 ± 0.03 mg/mL | |
| Methanol Extract | CH27 | Lung Cancer | IC50 11.5 times lower than submerged culture extract | |
| Methanol Extract | M21 | Melanoma | IC50 8.6 times lower than submerged culture extract | |
| Methanol Extract | HSC-3 | Oral Cancer | IC50 9.9 times lower than submerged culture extract |
Note: The cytotoxic activity of ganoderic acids can vary significantly depending on the specific acid, the cancer cell line, and the experimental conditions.
Mechanism of Action: Modulation of Signaling Pathways
Ganoderic acids exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms of Ganoderic acid D are still being elucidated, it has been shown to influence the mTOR and PERK/NRF2 signaling pathways.
Downregulation of the mTOR Signaling Pathway
Ganoderic acid D has been reported to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway in esophageal squamous cell carcinoma cells. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. By inhibiting this pathway, Ganoderic acid D can promote apoptosis and autophagic cell death in cancer cells.
Ganoderic Acid Biosynthesis Pathway
The biosynthesis of all ganoderic acids, including Ganoderic acid D, originates from the mevalonate (B85504) pathway, which is a fundamental metabolic pathway for the production of isoprenoids.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acid D2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds, known as ganoderic acids, has attracted significant scientific interest due to a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. As a member of this family, this compound holds potential as a therapeutic agent. This guide provides a comprehensive overview of the methodologies used to screen for its biological activities, presents available quantitative data, and illustrates the key signaling pathways involved.
Biological Activities of this compound
Research has primarily focused on the anti-tumor and anti-inflammatory properties of ganoderic acids. While specific data for this compound is emerging, the broader class exhibits significant bioactivity.
-
Anti-Cancer Activity: Ganoderic acids are known to induce cytotoxicity in various cancer cell lines while showing lower toxicity to normal cells[1][5]. Their anti-cancer mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor invasion and metastasis[1][6]. These effects are often mediated through the modulation of critical signaling pathways such as NF-κB and the upregulation of pro-apoptotic proteins like p53 and Bax[1].
-
Anti-Inflammatory Activity: Ganoderic acids demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β)[7][8][9]. This is achieved by suppressing major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades[7][10][11].
-
Neuroprotective Activity: Some studies have pointed towards the neuroprotective potential of ganoderic acids[3]. They have been shown to possess antioxidant properties and can protect neuronal cells from damage induced by oxidative stress[3].
Quantitative Data on the Bioactivity of Ganoderic Acids
The following tables summarize quantitative data from studies on various ganoderic acids, which can serve as a reference for screening this compound.
Table 1: In Vitro Anti-inflammatory Activity of Various Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
|---|---|---|---|---|---|---|
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [7][9] |
| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified | Farnesoid X Receptor (FXR) | [4][7] |
| Ganoderic Acid C1 | RAW 264.7 (macrophages) | Not Specified | TNF-α | Not Specified | NF-κB |[12] |
Table 2: In Vitro Cytotoxicity of Ganoderic Acid Extracts and Compounds
| Extract/Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference(s) |
|---|---|---|---|
| G. lucidum Triterpene Extract | A549 (Lung) | 15.6–46.3 | [13] |
| G. lucidum Triterpene Extract | MCF7 (Breast) | 18.4–43.6 | [13] |
| G. lucidum Triterpene Extract | PC3 (Prostate) | 10.0–32.1 | [13] |
| G. lucidum Triterpene Extract | HepG2 (Liver) | 10.6–27.6 | [13] |
| Methanolic Extract | K-562 (Leukemia) | 291 | [14] |
| Methanolic Extract | MCF-7 (Breast) | 598 |[14] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate screening of this compound's biological activities.
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, 95-D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[15].
-
Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC50 value.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This protocol measures the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 or BV-2 microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours[10].
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452) to quantify the NO concentration in the samples.
This technique is used to detect changes in the expression or phosphorylation status of proteins within key signaling pathways (e.g., NF-κB, MAPK, Akt).
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine relative protein expression.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the molecular mechanisms and experimental processes involved in screening this compound.
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.
Caption: General workflow for screening the biological activity of this compound.
Conclusion
This compound, as part of the broader family of triterpenoids from Ganoderma lucidum, exhibits significant potential as a multi-target therapeutic agent. The screening process for its biological activity relies on a systematic approach, beginning with in vitro assays to determine cytotoxicity and anti-inflammatory effects, followed by mechanistic studies to elucidate the underlying signaling pathways. The protocols and data presented in this guide offer a foundational framework for researchers to effectively evaluate the pharmacological properties of this compound. Further investigation, particularly through in vivo models, is essential to validate its therapeutic efficacy and advance its potential development as a novel drug candidate for cancer and inflammatory diseases.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comprehensive Review of Ganoderic Acid D2: Current Research and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid D2, also identified as Lucidenic acid D2, is a noteworthy compound with emerging evidence of its therapeutic potential. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a comparative analysis of the closely related and more extensively studied Ganoderic acid D. This document aims to serve as a core resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.
I. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (Lucidenic acid D2) and Ganoderic acid D, providing a comparative overview of their biological activities.
Table 1: Biological Activity of this compound (Lucidenic Acid D2)
| Biological Activity | Model System | Key Findings | Quantitative Data | Reference(s) |
| Anti-inflammatory | TPA-induced ear edema in mice | Inhibition of skin inflammation | ID50 = 0.11 mg/ear | [1][2][3] |
| Antiviral | Epstein-Barr virus (EBV)-infected Raji cells | Inhibition of EBV early antigen activation | Potent inhibition (96-100% at 1 x 10³ mol ratio/TPA) | [1][3][4] |
| Anti-proliferative | Human Hepatoma (HepG2) cells | Inhibition of cell proliferation | Potential ability demonstrated, specific IC50 not provided | [1][3] |
| Immunomodulatory | LPS-stimulated THP-1 monocytic cells | Modulation of MAP kinases | Part of a triterpene-rich extract that modulates p38 and JNK phosphorylation | [5] |
TPA: 12-O-tetradecanoylphorbol-13-acetate; ID50: Median Inhibitory Dose
Table 2: Anticancer Activity of Ganoderic Acid D
| Cell Line | Cancer Type | Key Effects | Concentration Range | Quantitative Data | Reference(s) |
| EC9706, Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of cell proliferation, induction of apoptosis and autophagy | 0 - 40 µM | GAD inhibited cell proliferation in a dose-dependent manner | [6][7][8] |
| EC9706, Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | Downregulation of mTOR signaling pathway | 0 - 40 µM | Downregulated the expression of phosphorylated PI3K, AKT, and mTOR | [6] |
| HeLa | Cervical Cancer | Cytotoxicity | 17.3 µM | IC50 = 17.3 µM |
GAD: Ganoderic Acid D
II. Experimental Protocols
This section details the methodologies for key experiments cited in the literature for both this compound (Lucidenic acid D2) and Ganoderic acid D.
This compound (Lucidenic Acid D2) Protocols
1. In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
-
Objective: To evaluate the topical anti-inflammatory effect of Lucidenic acid D2.
-
Animal Model: Male ddY mice.
-
Procedure:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared to induce inflammation.
-
Lucidenic acid D2 is dissolved in a vehicle (e.g., acetone) at various concentrations.
-
The TPA solution is applied to the inner and outer surfaces of one ear of each mouse.
-
Immediately after TPA application, the Lucidenic acid D2 solution (or vehicle control) is topically applied to the same ear.
-
After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular biopsies are taken from both the treated and untreated ears.
-
The weight of the ear biopsies is measured, and the degree of edema is calculated as the difference in weight between the TPA-treated and untreated ears.
-
The inhibitory effect of Lucidenic acid D2 is expressed as the percentage reduction in edema compared to the control group. The ID50 value is then calculated.[1][2][3]
-
2. In Vitro Anti-proliferative Assay: HepG2 Cells
-
Objective: To assess the potential of Lucidenic acid D2 to inhibit the growth of human hepatoma cells.
-
Cell Line: HepG2 cells.
-
Procedure:
-
HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Lucidenic acid D2 is dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium.
-
The cells are treated with the different concentrations of Lucidenic acid D2 or a vehicle control.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured with a microplate reader, and the percentage of cell viability is calculated relative to the control. While a specific IC50 value has not been published, this method would be used for its determination.[1][3]
-
Ganoderic Acid D Protocol
1. In Vitro Anticancer Assay: Esophageal Squamous Cell Carcinoma (ESCC)
-
Objective: To investigate the anticancer effects and underlying mechanisms of Ganoderic acid D (GAD) on ESCC cells.[6]
-
Cell Lines: EC9706 and Eca109 human ESCC cell lines.
-
Procedure:
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Cells are seeded in 96-well plates.
-
After 24 hours, they are treated with GAD at concentrations of 0, 10, 20, and 40 µM for another 24 hours.
-
MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is read at 490 nm.
-
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Cells are treated with GAD as described above.
-
For apoptosis, cells are harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) kit.
-
For cell cycle analysis, cells are fixed in ethanol (B145695) and stained with PI containing RNase.
-
Samples are analyzed by a flow cytometer.
-
-
Western Blot Analysis:
-
Cells are treated with GAD, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes.
-
Membranes are blocked and then incubated with primary antibodies against proteins in the mTOR signaling pathway (PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR) and markers for apoptosis and autophagy (e.g., P53, Cyclin B1, CytoC, PARP, Beclin-1, P62, LC3).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.[6]
-
-
III. Signaling Pathways and Visualizations
This section provides diagrams of the key signaling pathways modulated by this compound (Lucidenic acid D2) and Ganoderic acid D, created using the DOT language.
This compound (Lucidenic Acid D2) Signaling
Ganoderic Acid D Signaling
IV. Discussion and Future Perspectives
The current body of research indicates that this compound, or Lucidenic acid D2, possesses notable anti-inflammatory and antiviral properties.[1][2][3] Its potential as an anti-proliferative agent is also suggested, although quantitative data remains limited.[1][3] The immunomodulatory effects observed with a triterpene-rich extract containing Lucidenic acid D2 point towards a mechanism involving the MAPK signaling pathway, specifically the differential regulation of p38 and JNK.[5]
In contrast, Ganoderic acid D has been more thoroughly investigated for its anticancer properties. Research has demonstrated its ability to induce both apoptosis and autophagy in esophageal squamous cell carcinoma cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.[6] This provides a clear molecular basis for its observed effects on cell proliferation.
The synonymy between this compound and Lucidenic acid D2 is a crucial point for researchers entering this field, as literature searches may be fragmented. Future research should focus on several key areas:
-
Quantitative Cytotoxicity Studies: There is a clear need for robust in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines, including but not limited to HepG2.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound is essential. Further investigation into its effects on the p38 and JNK MAPK pathways, independent of a mixed extract, would provide more definitive insights.
-
In Vivo Efficacy: While initial in vivo data on its anti-inflammatory effects are promising, further studies are required to evaluate its in vivo anticancer and antiviral efficacy in relevant animal models.
-
Comparative Studies: Direct, side-by-side comparative studies of Ganoderic acid D and D2 would be invaluable in understanding the structure-activity relationships and determining which compound holds greater promise for specific therapeutic applications.
Conclusion
This compound (Lucidenic acid D2) is an emerging bioactive compound with demonstrated anti-inflammatory and antiviral potential. While research is less extensive compared to other ganoderic acids like Ganoderic acid D, the existing data warrants further investigation into its therapeutic applications, particularly in oncology and immunology. This guide provides a foundational summary of the current knowledge, offering researchers a structured overview of the quantitative data, experimental methodologies, and known signaling pathways to guide future studies in this promising area of natural product drug discovery.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells-MedSci.cn [medsci.cn]
Ganoderic Acid D2: A Technical Overview for Scientific Professionals
CAS Number: 97653-94-6[][2][3][4] Molecular Formula: C30H42O8[]
This technical guide provides a comprehensive overview of Ganoderic acid D2, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its physicochemical properties, biological activities, and insights into its potential mechanisms of action.
Physicochemical Properties
This compound is a member of the highly oxygenated lanostane-type triterpenoids. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 97653-94-6 | |
| Molecular Formula | C30H42O8 | |
| Molecular Weight | 530.65 g/mol | |
| Purity | Typically >98% (HPLC) | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | 2-8°C, in a sealed, cool, and dry condition |
Biological Activity and Therapeutic Potential
While research specifically on this compound is limited, the broader class of ganoderic acids has been extensively studied for its diverse pharmacological activities, particularly in oncology. Ganoderic acids, in general, are known to possess anti-tumor, anti-inflammatory, and immunomodulatory effects.
A study on a closely related compound, Ganoderic acid D (GAD), has shown that it can inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. This inhibition is achieved through the induction of both apoptosis (programmed cell death) and autophagic cell death. Furthermore, a fraction of Ganoderma lucidum extract containing Ganoderic acid D, among other triterpenoids, demonstrated inhibitory effects on Caco-2 human colon carcinoma cells.
The general anti-cancer activities of ganoderic acids involve several mechanisms, including:
-
Induction of Apoptosis: Many ganoderic acids trigger apoptosis in cancer cells through mitochondria-mediated pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: Ganoderic acids have been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.
-
Inhibition of Metastasis: Some ganoderic acids can suppress the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis.
Signaling Pathways
The molecular mechanisms underlying the bioactivity of ganoderic acids involve the modulation of key signaling pathways. For the closely related Ganoderic acid D, the anti-cancer effects in esophageal squamous cell carcinoma cells are mediated through the downregulation of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
While a specific signaling pathway for this compound has not been elucidated, it is plausible that it shares mechanisms with other ganoderic acids. The general signaling pathways implicated in the action of ganoderic acids include:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival and proliferation that is often dysregulated in cancer. Several ganoderic acids have been shown to inhibit this pathway.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory and anti-cancer effects of ganoderic acids.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by ganoderic acids can contribute to their anti-cancer effects.
Below is a generalized representation of a potential signaling pathway for ganoderic acids based on available literature.
Caption: Generalized signaling pathway for ganoderic acids.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., mTOR, Akt, p-Akt, NF-κB, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The workflow for a typical in vitro anti-cancer evaluation of a Ganoderic acid is depicted below.
Caption: Experimental workflow for in vitro evaluation.
Conclusion
This compound is a promising natural compound for further investigation in the field of drug discovery. While specific data on its biological activities and mechanisms of action are currently scarce, the extensive research on the broader class of ganoderic acids provides a strong foundation for future studies. The methodologies and potential signaling pathways outlined in this guide can serve as a starting point for researchers aiming to elucidate the therapeutic potential of this compound. Further research is warranted to determine its specific anti-cancer efficacy, delineate its precise molecular targets, and evaluate its preclinical and clinical potential.
References
The Physicochemical Atlas of Ganoderic Acid D2: A Technical Guide to Solubility and Stability for Drug Development
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability characteristics of Ganoderic acid D2, a promising bioactive triterpenoid (B12794562) from Ganoderma lucidum. Understanding these fundamental properties is critical for the formulation, delivery, and overall therapeutic efficacy of this compound. This document provides a consolidation of available data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
This compound is a highly oxygenated lanostane-type triterpenoid. Its fundamental physicochemical properties are essential for predicting its behavior in various solvents and under different environmental conditions.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₂O₈ | [1] |
| Molecular Weight | 530.65 g/mol | [1] |
| CAS Number | 97653-94-6 | [1] |
| Appearance | Crystalline solid | [2] |
| UV/Vis. λmax | ~254 nm | [2] |
Solubility Characteristics
The solubility of this compound is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, ganoderic acids exhibit poor aqueous solubility, which presents a challenge for formulation development.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited, data for the closely related Ganoderic acid D provides a valuable reference. It is important to note that slight structural differences between Ganoderic acid D and D2 may lead to variations in their solubility.
| Solvent / Solvent System | Solubility (at ambient temperature) | Notes | Reference |
| DMSO | ~25 mg/mL | Requires sonication for improved dissolution. | |
| Ethanol (B145695) | ~30 mg/mL | Data for Ganoderic acid D. | |
| Dimethylformamide (DMF) | ~30 mg/mL | Data for Ganoderic acid D. | |
| Methanol | Soluble | Qualitative data for this compound. | |
| Aqueous Buffers | Sparingly soluble | Data for Ganoderic acid D. | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Data for Ganoderic acid D. |
For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer. A general technique to improve solubility is to gently warm the solution to 37°C and use an ultrasonic bath.
Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Stability Profile
The stability of this compound under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and compatibility with formulation excipients.
Storage and Handling Recommendations
-
Solid Form: Ganoderic acid D is stable for at least four years when stored as a crystalline solid at -20°C.
-
In Solution: Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for several months. For aqueous solutions of Ganoderic acid D, it is not recommended to store them for more than one day. A study on a triterpenoid-enriched fraction containing various ganoderic acids, including D, showed stability for up to one year at room temperature.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.
Summary of Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C) |
| Oxidation | 3-30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period |
| Photostability | Exposure to a combination of UV and visible light (e.g., ICH Q1B guidelines) |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
A stability-indicating analytical method, typically HPLC-UV, should be developed and validated to separate and quantify this compound from any potential degradation products. A C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and acidified water is commonly employed, with UV detection around 252-254 nm.
Biological Context: Signaling Pathways
Ganoderic acids exert their biological effects by modulating various intracellular signaling pathways. While specific data for this compound is still emerging, studies on the closely related Ganoderic acid D have elucidated its impact on the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and autophagy.
Inhibition of the PI3K/Akt/mTOR Pathway by Ganoderic Acid D
In cancer cells, the PI3K/Akt/mTOR pathway is often hyperactivated, promoting uncontrolled cell proliferation and survival. Ganoderic acid D has been shown to down-regulate the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR. This inhibition leads to a synergistic induction of apoptosis (programmed cell death) and autophagic cell death in cancer cells.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging available data for closely related compounds where necessary. The poor aqueous solubility remains a key challenge, necessitating formulation strategies to enhance bioavailability. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations. Furthermore, the elucidation of its inhibitory action on the PI3K/Akt/mTOR pathway underscores its therapeutic potential in oncology. Continued research to generate specific quantitative data for this compound will be invaluable for its advancement as a clinical candidate.
References
Technical Guide to the Spectroscopic Identification of Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data for this compound
The definitive identification of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molecular Weight | 514.65 g/mol | |
| Ionization Mode | ESI- | [1] |
| [M-H]⁻ (m/z) | 513.3 | [1] |
Table 2: ¹H-NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in Pyridine-d₅ (ppm) | Multiplicity and Coupling Constant (J in Hz) | Source |
| H-7 | 5.16 | dd, J = 8.4, 8.4 | [2] |
| H-12 | 4.69 | s | [2] |
| Methyl | 1.48 | s | [2] |
| Methyl | 1.45 | s | [2] |
| Methyl | 1.40 | d, J = 6.7 | [2] |
| Methyl | 1.36 | d, J = 7.3 | [2] |
| Methyl | 1.21 | s | [2] |
| Methyl | 1.16 | s | [2] |
| Methyl | 1.10 | s | [2] |
Note: In CDCl₃, the signals at δ 5.16 and 4.69 shift to δ 4.83 and 4.34, respectively. The signal for H-12 in CDCl₃ is observed at δ 4.34[2].
Table 3: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in Pyridine-d₅ (ppm) | Source |
| C-12 | 79.2 | [2] |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, synthesized from various sources.
Extraction and Isolation of Ganoderic Acids
A general procedure for the extraction and isolation of ganoderic acids from Ganoderma species involves the following steps[1][3]:
-
Extraction: The fruiting bodies of Ganoderma lucidum are first chipped and then extracted with 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) multiple times.
-
Preliminary Fractionation: The ethanol is removed under reduced pressure, and the resulting extract is applied to a silica (B1680970) gel column. Elution is performed using a gradient system, such as chloroform (B151607)/acetone.
-
Reversed-Phase Chromatography: The fractions containing ganoderic acids are further purified using a reversed-phase C-18 column with a water/methanol gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved through semi-preparative HPLC.
Mass Spectrometry Analysis
The molecular weight and fragmentation pattern of this compound are determined using high-resolution mass spectrometry.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC/Q-TOF MS) is a common setup[4].
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid) is employed.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray ionization (ESI) in negative mode is effective for this class of compounds.
-
Fragmentation: High-collision energy mass spectrometry can be used to study the fragmentation pathways[1]. A characteristic loss of 130 Da is often observed in the mass spectra of ganoderic acids, which corresponds to the cleavage of the side chain[1].
-
NMR Spectroscopy Analysis
The structural elucidation of this compound is accomplished through a combination of 1D and 2D NMR experiments.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals.
-
Sample Preparation: The purified sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated pyridine (B92270) (Pyridine-d₅).
-
NMR Experiments:
-
¹H-NMR: To determine the chemical shifts and coupling constants of the protons.
-
¹³C-NMR: To identify the number of unique carbon atoms and their chemical environments.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to fully assign the structure.
-
Visualized Workflow
The following diagram illustrates the general workflow for the identification of this compound.
Caption: Workflow for the isolation and spectroscopic identification of this compound.
References
Methodological & Application
Application Notes & Protocols: Ganoderic Acid D2 Extraction and Purification from Fungi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive compounds found in fungi of the Ganoderma genus, most notably Ganoderma lucidum. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] Among the various identified ganoderic acids, Ganoderic acid D2 has demonstrated specific biological activities, making its efficient extraction and purification a critical step for further research and development.
This document provides detailed protocols for the extraction and purification of this compound from fungal sources, along with methods for quantification. It also includes a visualization of a key signaling pathway influenced by Ganoderic acid D.
Data Presentation: Extraction and Purification Parameters
The following tables summarize quantitative data from various studies on the extraction and purification of ganoderic acids. While specific data for this compound is limited, the presented data for total ganoderic acids or other specific acids provide a strong baseline for developing a targeted protocol.
Table 1: Comparison of Ganoderic Acid Extraction Methods
| Parameter | Method 1: Ethanol (B145695) Extraction | Method 2: Supercritical CO₂ Extraction |
| Raw Material | Dried, powdered Ganoderma lucidum fruiting bodies | Dried, powdered Ganoderma lucidum fruiting bodies |
| Solvent | 95% Ethanol[3] | Supercritical Carbon Dioxide[4] |
| Solid-to-Liquid Ratio | 1:20 (w/v)[5] | Not specified |
| Temperature | 60-80°C | 50°C |
| Pressure | Atmospheric | 22 MPa |
| Extraction Time | 2 hours, repeated three times | 2 hours |
| Yield (Crude Extract) | Approx. 4.2% (acidic ethyl acetate (B1210297) fraction) | Up to 17.6% (total triterpenoids) |
Table 2: Purification Method Performance for Ganoderic Acids
| Purification Step | Method | Purity Achieved | Recovery | Reference |
| Column Chromatography | Silica (B1680970) Gel Column | Intermediate | Variable | |
| Column Chromatography | Sephadex LH-20 | >85% (Ganoderic Acid A) | Not Specified | |
| Semi-preparative HPLC | Reversed-Phase C18 | >99% (Ganoderic Acid T) | Not Specified | |
| Recrystallization | Methanol (B129727) | >97.5% (Ganoderic Acid A) | Not Specified | |
| HSCCC | n-hexane-ethyl acetate-methanol-water | 83.0% - 97.8% | Not Specified |
Table 3: Analytical Quantification Parameters for Ganoderic Acids by HPLC-UV
| Parameter | Value | Reference |
| Linearity (r²) | >0.9990 | |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | |
| Precision (RSD) | Intra-day: 0.8 - 4.8% | |
| Inter-day: 0.7 - 5.1% | ||
| Accuracy/Recovery | 96.85 - 105.09% |
Experimental Protocols
Protocol 1: Extraction of Crude Ganoderic Acids from Ganoderma Fruiting Bodies
This protocol details a standard method for obtaining a triterpenoid-enriched extract from dried fungal material using ethanol.
Materials:
-
Dried, powdered Ganoderma lucidum fruiting bodies (60-mesh)
-
95% Ethanol (v/v)
-
Rotary evaporator
-
Reflux apparatus or temperature-controlled shaker
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Ganoderma lucidum.
-
Combine the powder with 2 L of 95% ethanol in a suitable flask.
-
Heat the mixture to 60°C and maintain for 2 hours with continuous stirring or shaking.
-
Allow the mixture to cool slightly, then filter through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh ethanol to maximize yield.
-
Combine the ethanol extracts from all three repetitions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed. The resulting viscous material is the crude triterpenoid (B12794562) extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a multi-step purification process to isolate this compound from the crude extract.
Materials:
-
Crude triterpenoid extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents: Chloroform (B151607), Methanol, Ethyl Acetate, n-Hexane (HPLC grade)
-
Semi-preparative HPLC system with a C18 column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Silica Gel Chromatography (Initial Fractionation)
-
Prepare a silica gel column with a suitable solvent system, such as a gradient of chloroform to methanol.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor by TLC to identify fractions containing ganoderic acids.
-
Combine fractions that show similar TLC profiles, corresponding to the expected polarity of this compound.
Step 2: Sephadex LH-20 Chromatography (Size Exclusion)
-
Further purify the combined fractions from the silica gel step using a Sephadex LH-20 column with methanol as the mobile phase.
-
This step helps to remove pigments and other small molecules. Collect the primary triterpenoid-containing fraction.
Step 3: Semi-Preparative HPLC (High-Resolution Purification)
-
Dissolve the enriched fraction from the Sephadex LH-20 step in methanol.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Monitor the elution profile at a wavelength of 252 nm.
-
Collect the peak corresponding to the retention time of a this compound standard.
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a method for the quantitative analysis of this compound in an extract.
Materials:
-
Purified this compound or a certified reference standard
-
HPLC system with a UV detector and a C18 analytical column
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (B) and 0.1% formic acid in water (A).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject equal volumes of the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Influenced by Ganoderic Acid D
Ganoderic acid D has been shown to prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells by targeting 14-3-3ε to activate the CaM/CaMKII/NRF2 signaling pathway.
Caption: Ganoderic Acid D activates the CaM/CaMKII/NRF2 pathway.
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in Ganoderma species. The following sections offer comprehensive methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), enabling researchers to select the most appropriate method based on their specific analytical needs.
Introduction
Ganoderic acids, including this compound, are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum and related species.[1][2][3][4] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][3] Accurate and robust analytical methods are therefore essential for the quality control of raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This guide presents validated HPLC-UV and UPLC-MS/MS methods for the reliable quantification of this compound.
Method Selection: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV is a robust and cost-effective technique suitable for routine quality control and the quantification of major ganoderic acids in raw materials and extracts.[5]
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the analysis of trace levels of ganoderic acids, comprehensive profiling, and analysis in complex biological matrices.[5][6]
The following table summarizes the key performance metrics for the analysis of ganoderic acids using both techniques, based on published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.999[1] | >0.998[6] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[1] | 0.66 - 6.55 µg/kg[6] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[1] | 2.20 - 21.84 µg/kg[6] |
| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%[1] | Intra-day: <6.8% Inter-day: <8.1%[6] |
| Accuracy/Recovery | 97.09 - 100.79%[1] | 89.1 - 114.0%[6] |
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Experimental workflow for this compound quantification.
Experimental Protocols
Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound.
Protocol 1: HPLC-UV Method for this compound Quantification
This method is suitable for the quantification of major ganoderic acids and for routine quality control of Ganoderma extracts.
1. Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Ganoderma sample and transfer to a conical flask. Add 20 mL of chloroform (B151607) and perform ultrasonic extraction for 30 minutes. Repeat the extraction process twice.[7]
-
Evaporation and Reconstitution: Combine the extracts and evaporate to dryness under reduced pressure at 40°C. Dissolve the resulting residue in methanol (B129727) and make up to a final volume of 25 mL.[7]
-
Filtration: Filter an aliquot of the extract through a 0.22 µm syringe filter prior to HPLC analysis.[8]
2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity HPLC system or equivalent.[9]
-
Column: Kromasil C18 analytical column (4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water containing 0.03% H3PO4 (B).[10] A typical gradient might be: 0-5 min, 100% A; 20-40 min, 30% A; 40-80 min, 100% B.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 10 µL.
3. Calibration Curve
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 5 to 50 µg/mL.[10] Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: UPLC-MS/MS Method for this compound Quantification
This highly sensitive and selective method is ideal for the quantification of low levels of this compound and for analysis in complex matrices.
1. Sample Preparation
-
Extraction: Weigh 1.0 g of the dried and powdered Ganoderma lucidum fruiting body. Add 20 mL of 80% ethanol (B145695) and sonicate for 30 minutes.[8]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[8]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.[8]
2. UPLC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.[8]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6][8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8] A typical gradient could be: 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12.1-15 min, 30% B.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 5 µL.[8]
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[8]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), operating in negative or positive ion mode. Negative mode is often used for ganoderic acids.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by infusing a standard solution.
-
MS Parameters (Typical):
3. Calibration and Quantification
Prepare a series of working standard solutions of this compound by diluting a stock solution with methanol, with final concentrations ranging from approximately 25 to 2500 ng/mL.[7] An internal standard may be used to improve accuracy.[7] Construct a calibration curve and quantify the this compound in the sample as described in the HPLC-UV method.
Quantitative Data Summary
The following tables present a summary of quantitative data for the analysis of various ganoderic acids, which can be expected to be similar for this compound.
Table 1: HPLC-UV Method Validation Data for Ganoderic Acids
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r) | Average Recovery (%) | RSD of Recovery (%) |
| Ganoderic acid C2 | 5.0 - 50.0 | 0.9999 | 98.8 | 1.5 |
| Ganoderenic acid A | 7.2 - 72.0 | 0.9998 | 99.1 | 1.9 |
| Ganoderic acid A | 11.67 - 116.7 | 0.9999 | 99.5 | 1.4 |
| Ganoderic acid D | 5.32 - 53.2 | 0.9996 | 98.5 | 1.9 |
| Data adapted from a study on simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum.[10] |
Table 2: LC-MS/MS Method Validation Data for Ganoderic Acids
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD, %) | Accuracy (%) |
| Ganoderic acid C2 | 20.0 - 2000 | 3.0 | 20.0 | < 6.2 | 90.0 - 105.7 |
| Ganoderic acid B | 20.0 - 2000 | 5.0 | 20.0 | < 6.2 | 90.0 - 105.7 |
| Ganoderic acid A | 20.0 - 2000 | 10.0 | 20.0 | < 6.2 | 90.0 - 105.7 |
| Ganoderic acid H | 40.0 - 4000 | 25.0 | 40.0 | < 6.2 | 90.0 - 105.7 |
| Ganoderic acid D | 25.0 - 2500 | 15.0 | 25.0 | < 6.2 | 90.0 - 105.7 |
| Data adapted from a sensitive and selective liquid chromatography–tandem mass spectrometry method for the determination of five ganoderic acids.[7] |
Signaling Pathways
While a detailed signaling pathway diagram for this compound is beyond the scope of this application note, it is known that ganoderic acids exert their biological effects through various mechanisms. For instance, some ganoderic acids have been shown to possess antihistamine release activities.[1] Further research is needed to elucidate the specific signaling pathways modulated by this compound.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 4. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ganoderma-market.com [ganoderma-market.com]
- 8. benchchem.com [benchchem.com]
- 9. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
In Vitro Cell-Based Assays for Testing Ganoderic Acid D2 Efficacy: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available research on the specific biological activities and in vitro efficacy of Ganoderic acid D2 is limited. The following application notes and protocols are based on the closely related and well-studied compound, Ganoderic acid D (GA-D) . Researchers should validate these protocols and adapt them as necessary for this compound.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are recognized for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] Ganoderic acid D (GA-D), in particular, has been shown to exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines and plays a role in mitigating oxidative stress-induced senescence.[4][5] These application notes provide detailed protocols for a panel of in vitro cell-based assays to evaluate the therapeutic efficacy of Ganoderic acid D, which can serve as a foundational guide for investigating this compound.
The primary mechanisms of action for many ganoderic acids involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as mTOR, NF-κB, and MAPK. GA-D has been specifically implicated in the downregulation of the mTOR signaling pathway in esophageal squamous cell carcinoma cells, leading to apoptosis and autophagy. It has also been shown to protect against oxidative stress-induced senescence in mesenchymal stem cells by activating the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways.
These protocols are designed for researchers, scientists, and drug development professionals to assess the anti-cancer and cytoprotective properties of this compound in a controlled laboratory setting.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured summary of hypothetical quantitative data for the in vitro efficacy of Ganoderic acid D. These tables are intended to serve as templates for organizing experimental results.
Table 1: Cytotoxicity of Ganoderic Acid D (GA-D) on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| EC9706 | Esophageal Squamous Cell Carcinoma | MTT | 24 | 35.8 ± 2.5 |
| Eca109 | Esophageal Squamous Cell Carcinoma | MTT | 24 | 42.1 ± 3.1 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 28.5 ± 1.9 |
| HeLa | Cervical Cancer | MTT | 48 | 33.2 ± 2.8 |
| Caco-2 | Colorectal Adenocarcinoma | MTT | 72 | 25.4 ± 2.2 |
Table 2: Apoptosis Induction by Ganoderic Acid D (GA-D) in EC9706 Cells (24h Treatment)
| Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| 0 (Control) | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.3 ± 0.7 |
| 10 | 8.7 ± 1.1 | 4.2 ± 0.6 | 12.9 ± 1.7 |
| 20 | 15.4 ± 2.0 | 9.8 ± 1.3 | 25.2 ± 3.3 |
| 40 | 28.9 ± 3.5 | 18.6 ± 2.2 | 47.5 ± 5.7 |
Table 3: Effect of Ganoderic Acid D (GA-D) on Cell Cycle Distribution in EC9706 Cells (24h Treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 58.3 ± 4.1 | 29.1 ± 2.5 | 12.6 ± 1.8 |
| 10 | 65.2 ± 4.8 | 24.5 ± 2.1 | 10.3 ± 1.5 |
| 20 | 72.8 ± 5.3 | 18.9 ± 1.9 | 8.3 ± 1.2 |
| 40 | 79.1 ± 5.9 | 13.2 ± 1.6 | 7.7 ± 1.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., EC9706, Eca109, HepG2)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-mTOR, mTOR, p-Akt, Akt, p-p53, p53, Bax, Bcl-2, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualization
Ganoderic acids are known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate some of the pathways potentially affected by Ganoderic acid D.
Ganoderic Acid D-mediated apoptosis via the mTOR pathway.
Anti-senescence signaling pathway of Ganoderic Acid D.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Preclinical Studies of Ganoderic Acid D2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their diverse pharmacological activities. While a substantial body of preclinical research exists for various ganoderic acids, it is important to note that specific in-vivo studies and detailed protocols for Ganoderic acid D2 are not extensively documented in publicly available scientific literature.
This document provides a comprehensive overview of the application of a closely related compound, Ganoderic acid D (GA-D) , in preclinical animal models. Due to the structural similarity, the data and protocols presented for GA-D can serve as a valuable starting point and guide for designing and conducting preclinical studies on this compound. The primary therapeutic area explored for GA-D in animal models is its anti-aging and antioxidant effects.
The selection of an appropriate animal model is crucial for obtaining meaningful and translatable data. For investigating the anti-aging properties of Ganoderic acid D, the D-galactose-induced aging model in mice is a well-established and relevant choice. This model mimics many of the physiological and biochemical changes associated with natural aging.
Data Presentation: Quantitative Data Summary
The following table summarizes the available quantitative data from a key preclinical study on Ganoderic acid D.
| Animal Model | Compound | Dosage | Administration Route | Study Duration | Key Observed Effects | Reference |
| D-galactose-induced aging mice | Ganoderic Acid D (GA-D) | Low, Medium, and High doses (specific mg/kg not detailed in abstract) | Intragastric administration | 8 weeks | Reversed age-related decline in swimming time.[1][2] | [1][2] |
Experimental Protocols
D-galactose-Induced Aging Mouse Model Protocol
This protocol outlines the procedure for inducing an aging model in mice and the subsequent treatment with Ganoderic acid D.
a. Animal Model and Acclimatization:
-
Animal Species: Male C57BL/6 mice (or other suitable strain), 6-8 weeks old.
-
Acclimatization: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to standard chow and water for at least one week before the experiment.
b. Experimental Groups:
-
Normal Control Group: Mice receive no D-galactose and are administered the vehicle (e.g., 0.5% carboxymethylcellulose sodium) daily.
-
Model Group (D-galactose-induced aging): Mice are subcutaneously injected with D-galactose (150 mg/kg/day) for 8 weeks.[2]
-
Ganoderic Acid D Treatment Groups:
-
Low-dose GA-D: D-galactose-induced aging mice treated with a low dose of GA-D.
-
Medium-dose GA-D: D-galactose-induced aging mice treated with a medium dose of GA-D.
-
High-dose GA-D: D-galactose-induced aging mice treated with a high dose of GA-D.
-
c. Compound Preparation and Administration:
-
Preparation: Prepare a suspension of Ganoderic acid D in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer Ganoderic acid D or the vehicle via intragastric gavage daily for the 8-week duration of the study.
d. Endpoint Analysis:
-
Behavioral Tests:
-
Forced Swimming Test: At the end of the treatment period, assess the swimming endurance of the mice. Record the total swimming time until exhaustion.
-
-
Biochemical Assays:
-
Collect blood samples to measure serum levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase) and markers of oxidative stress (e.g., malondialdehyde).
-
-
Histopathological Examination:
-
Harvest organs such as the liver, kidney, and brain for histopathological analysis to assess age-related changes.
-
Acute Toxicity Study Protocol
This protocol is a general guideline for assessing the acute toxicity of a compound like this compound, based on protocols for other ganoderic acids.[1]
a. Animal Model:
-
Animal Species: Kunming mice (or other suitable strain), 6 weeks old, weighing 22-25 g.
b. Experimental Groups:
-
Control Group: Administered the vehicle only.
-
High-Dose Group: Administered a single high dose of the test compound (e.g., 2000 mg/kg).
c. Administration:
-
Administer the compound via oral gavage.
d. Observation:
-
Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.
Mandatory Visualizations
Signaling Pathway of Ganoderic Acid D in Preventing Oxidative Stress-Induced Senescence
Caption: Proposed signaling pathway of Ganoderic Acid D.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for in-vivo studies.
References
Ganoderic Acid D2: Applications in Cancer Cell Line Studies - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Ganoderic Acid D2, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum, in cancer cell line studies. This document details its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides established protocols for key experimental assays.
Mechanism of Action
Ganoderic acids, including this compound, have demonstrated significant anti-cancer properties across a variety of human cancer cell lines. The primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.
1.1. Induction of Apoptosis
Ganoderic acids trigger the intrinsic mitochondrial apoptosis pathway. This process is initiated by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis[1][2]. The tumor suppressor protein p53 has also been implicated in mediating the apoptotic effects of certain Ganoderic acids[1][2].
1.2. Cell Cycle Arrest
Ganoderic acids have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, Ganoderic Acid DM has been observed to cause G1 phase arrest in breast cancer cells by downregulating the expression of cyclin-dependent kinases (CDK2, CDK6) and cyclin D1[3]. Other Ganoderic acids have been reported to induce G1 or S phase arrest in different cancer cell lines.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of various Ganoderic acids on cancer cell lines. It is important to note that specific IC50 values for this compound are not extensively consolidated in the currently available literature. The data presented here is for a range of Ganoderic acids to provide a comparative overview.
Table 1: IC50 Values of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [4] |
| 203.5 | 48 | [4] | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [4] | |
| 139.4 | 48 | [4] | |||
| NALM-6 | Acute Lymphoblastic Leukemia | ~313 (140 µg/mL) | 48 | [5] | |
| Ganoderic Acid T | HeLa | Cervical Cancer | Not specified | - | [6] |
| Ganoderic Acid DM | MCF-7 | Breast Adenocarcinoma | Not specified | - | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | - | [3] |
Table 2: Effects of Ganoderic Acids on Apoptosis and Cell Cycle
| Ganoderic Acid | Cancer Cell Line | Effect | Quantitative Data | Reference |
| Ganoderic Acid A | NALM-6 | Apoptosis Induction | 40.5% apoptotic cells at 140 µg/mL after 48h | [7] |
| HepG2 | Cell Cycle Arrest | Increased G0/G1 phase, Decreased S phase | [8] | |
| SMMC7721 | Cell Cycle Arrest | Increased G0/G1 phase, Decreased S phase | [8] | |
| Ganoderic Acid T | HeLa | Cell Cycle Arrest | G1 phase arrest (58.4% at 10 µM) | [6] |
| Ganoderic Acid DM | MCF-7 | Cell Cycle Arrest | G1 phase arrest | [3] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of this compound.
3.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3.2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and quadrants.
-
3.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of PI.
-
3.4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
3.5. Quantitative Real-Time PCR (qPCR)
This method is used to measure the changes in gene expression levels of apoptosis-related genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., BAX, BCL2) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Visualizations
4.1. Signaling Pathways and Experimental Workflows
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Can Ganoderma Triterpenoids Exert Immunogenic Cell Death in Human Cancer Cells? A Systematic Review and Protein Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antiviral Activity of Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma lucidum, have garnered significant interest for their diverse pharmacological properties, including potent antiviral activities. These compounds have shown inhibitory effects against a range of viruses, including enteroviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV). This document provides detailed protocols for evaluating the in vitro antiviral activity of Ganoderic acid D2, a representative member of this class, utilizing established virological assays. While specific quantitative data for this compound is limited in publicly available literature, the methodologies described herein are based on successful studies of closely related Ganoderic acids and provide a robust framework for its characterization as a potential antiviral agent.
The primary mechanism of antiviral action for many Ganoderic acids and other triterpenoids from Ganoderma lucidum appears to involve direct interaction with viral particles, thereby preventing their attachment to host cells, or inhibiting the uncoating process necessary for viral replication.
Key Antiviral Assays
The following are standard in vitro assays to determine the efficacy of this compound against viral infections.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, RD, or HepG2 cells, depending on the virus) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral infectivity. It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. In a separate tube, mix a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each dilution of the compound. Incubate this mixture at 37°C for 1 hour.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then infect the cells with the virus-compound mixture for 1 hour at 37°C.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% carboxymethylcellulose or agarose) mixed with the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Treatment: After viral adsorption, wash the cells and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Harvest the cell supernatant by centrifugation after one or more freeze-thaw cycles to release intracellular virions.
-
Titration: Determine the viral titer in the harvested supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound (Example Data)
| Compound | Virus | Host Cell | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Enterovirus 71 | RD | Plaque Reduction | >100 | Data to be determined | Data to be determined |
| This compound | Hepatitis B Virus | HepG2.2.15 | Virus Yield | >100 | Data to be determined | Data to be determined |
| This compound | Influenza A | A549 | Plaque Reduction | >100 | Data to be determined | Data to be determined |
Note: The EC50 values are placeholders and need to be determined experimentally.
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.
Caption: General workflow for in vitro antiviral assays.
While the precise signaling pathways affected by this compound are not fully elucidated, many antiviral compounds interfere with pathways crucial for viral replication. For instance, inhibition of the NF-κB pathway can reduce the inflammatory response and impact viral gene expression.
Caption: Potential antiviral mechanisms of this compound.
Application Notes and Protocols for the In Vivo Administration of Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo administration of Ganoderic acid D2, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum. Given its lipophilic nature and poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical research. This document outlines detailed protocols for various formulation strategies, summarizes key quantitative data, and illustrates relevant signaling pathways to guide mechanistic studies.
Physicochemical Properties and Solubility
A fundamental understanding of the physicochemical properties of this compound is essential for developing an effective formulation strategy.
| Property | Value | Source(s) |
| Molecular Formula | C30H42O8 | [1] |
| Molecular Weight | 530.65 g/mol | [1] |
| Aqueous Solubility | Poor | [2][3] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, and dimethylformamide (DMF). The solubility of the closely related Ganoderic acid D in these solvents is approximately 30 mg/mL. | [1] |
| Ethanol/Buffer Solubility | The solubility of Ganoderic acid D in a 1:3 solution of ethanol:PBS (pH 7.2) is approximately 0.25 mg/mL. |
Formulation Strategies and Protocols
The low aqueous solubility of this compound necessitates the use of specific formulation strategies to enhance its bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration, desired dosage, and experimental model.
This is a common and straightforward method for oral administration in preclinical studies. The use of a suspending agent and a surfactant is crucial for ensuring a uniform and stable suspension.
Materials:
-
This compound
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of CMC-Na in 100 mL of sterile saline.
-
Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v). For instance, add 0.1-0.5 mL of Tween 80 to 100 mL of the CMC-Na solution.
-
Stir the mixture thoroughly until the CMC-Na is fully dissolved and the solution is clear. This will serve as the suspension vehicle.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Triturate the weighed this compound powder in a mortar with a small amount of the prepared vehicle to create a smooth paste. This step is critical to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
For intraperitoneal (IP) administration, a sterile solution or a well-dispersed suspension is required. A co-solvent approach is often employed to dissolve the compound before dilution in an aqueous vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Tween 80 (optional, for improved suspension)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to prepare a concentrated stock solution. Ensure complete dissolution.
-
-
Working Solution Preparation:
-
For administration, dilute the DMSO stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be minimized (typically ≤10% of the total injection volume) to avoid solvent toxicity.
-
For suspensions, a small amount of Tween 80 (e.g., 0.5-1%) can be included in the PBS to aid in the dispersion of the compound.
-
Vortex the solution thoroughly before each injection to ensure homogeneity.
-
To further enhance bioavailability, particularly for long-term studies or when higher systemic exposure is required, advanced nanoformulations can be considered. These methods typically require specialized equipment.
-
Liposomes: These are phospholipid-based vesicles that can encapsulate hydrophobic compounds like this compound, potentially improving solubility, stability, and targeted delivery.
-
Nanodispersions: These can be generated using techniques like ultrasonic cavitation and solvent evaporation to create nanoparticles of the compound with a narrow size distribution, thereby increasing the surface area for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the oral bioavailability of lipophilic drugs.
In Vivo Administration
Oral Gavage:
-
Use an appropriate gavage needle size for the animal model.
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
Ensure the suspension is well-mixed immediately before each administration.
Intraperitoneal Injection:
-
Use a sterile syringe and needle of an appropriate size.
-
The injection volume should be appropriate for the animal model (e.g., up to 200 µL for mice).
-
Administer the injection into the lower abdominal quadrant to avoid puncturing vital organs.
Vehicle Control: It is imperative to include a vehicle control group in all in vivo experiments to account for any potential effects of the formulation excipients.
Quantitative Data
The following table summarizes key quantitative data for this compound and related ganoderic acids to aid in experimental design.
| Parameter | Compound | Value | Animal Model | Source(s) |
| In Vivo Dosage | Ganoderic acids (mixture) | 50 mg/kg (IP) | Mice | |
| Pharmacokinetics (Cmax) | Ganoderic acid H | 2509.9 ± 28.9 ng/mL | Rats | |
| Pharmacokinetics (Tmax) | Ganoderic acid H | ~1 hour | Rats | |
| Pharmacokinetics (AUC0–t) | Ganoderic acid H | 9798.8 ± 169.8 h*ng/mL | Rats | |
| Oral Bioavailability | Ganoderic acid A | 10.38-17.97% | Rats | |
| Toxicity | Ganoderic acids | Generally low toxicity to normal cells | In vitro/In vivo |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as oxidative stress, inflammation, and cell survival. Understanding these pathways is crucial for designing mechanistic studies.
Experimental workflow for an in vivo efficacy study.
Ganoderic acid D has been demonstrated to protect against oxidative stress-induced senescence by activating the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways. It has also been shown to attenuate gemcitabine (B846) resistance in triple-negative breast cancer by inhibiting glycolysis via the p53/MDM2/HIF-1α pathway. Furthermore, ganoderic acids, as a class, are known to modulate key inflammatory and cell survival pathways such as NF-κB and mTOR.
Signaling pathways modulated by this compound.
Conclusion
The successful in vivo investigation of this compound is highly dependent on overcoming its poor aqueous solubility. The formulation strategies and protocols provided in these application notes offer a robust framework for designing and executing preclinical studies. By selecting an appropriate delivery system and understanding the potential molecular targets, researchers can effectively evaluate the therapeutic potential of this promising triterpenoid. A thorough pharmacokinetic and toxicity assessment of the specific this compound formulation in the chosen animal model is recommended to ensure reliable and translatable results.
References
Techniques for Investigating the Mechanism of Action of Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. The following sections detail experimental protocols and data presentation for key assays to elucidate its cellular and molecular effects, particularly in the context of cancer research.
Data Presentation: Comparative Bioactivity of Ganoderic Acids
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the bioactivity of other relevant Ganoderic acids to provide a comparative context for experimental design.
Table 1: Cytotoxicity of Various Ganoderic Acids against Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [1] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified | - | [2] |
| Ganoderic Acid DM | A549 | Non-small cell lung cancer | Not specified | - | [3] |
| Ganoderic Acid DM | NCI-H460 | Non-small cell lung cancer | Not specified | - | [3] |
| Ganoderic Acid D | EC9706 | Esophageal Squamous Cell Carcinoma | 20-40 (effective concentration) | 24 | |
| Ganoderic Acid D | Eca109 | Esophageal Squamous Cell Carcinoma | 20-40 (effective concentration) | 24 |
Table 2: Effects of Ganoderic Acid D on Cell Cycle Distribution
| Treatment | Cell Line | Cell Cycle Phase | Percentage of Cells (%) | Reference |
| Control | hAMSCs | G2/M | 11.84 ± 0.16 | [4] |
| H₂O₂ | hAMSCs | G2/M | 19.64 ± 0.28 | [4] |
| H₂O₂ + Ganoderic Acid D (10 µM) | hAMSCs | G2/M | 15.11 ± 0.20 | [4] |
| Control | HepG2 | G2/M | 21.03 ± 1.10 | [5] |
| GSE (containing Ganoderic Acid D) 50 µg/mL | HepG2 | G2/M | 30.8 ± 1.4 | [5] |
| GSE (containing Ganoderic Acid D) 100 µg/mL | HepG2 | G2/M | 42.2 ± 2.6 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways such as mTOR, NF-κB, and MAPK.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Experimental workflow for investigating this compound.
Caption: this compound-mediated inhibition of the mTOR pathway.
Caption: this compound activation of the CaM/CaMKII/NRF2 pathway.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Ganoderic Acid D2: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid D2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds, including the more extensively studied Ganoderic acid A (GAA), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Emerging research suggests that ganoderic acids may also possess neuroprotective properties, making them promising candidates for the investigation of novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]
These application notes provide a comprehensive overview of the available research on this compound and related compounds in neuroprotective models. Due to the limited specific experimental data for this compound, the detailed protocols provided herein are largely based on established methodologies for the closely related and well-researched Ganoderic acid A. These protocols are intended to serve as a robust starting point for researchers to design and execute preclinical studies to evaluate the neuroprotective efficacy of this compound. It is strongly recommended to perform dose-response studies to determine the optimal concentrations for this compound in each experimental setup.
Data Presentation: In Vitro and In Vivo Studies of Ganoderic Acids
The following tables summarize quantitative data from studies on various ganoderic acids. This information can be used as a reference for designing dose-ranging studies for this compound.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Ganoderic Acid A (GAA)
| Cell Line | Model | Compound | Concentration(s) | Key Findings | Reference(s) |
| BV2 Microglia | LPS-induced Neuroinflammation | Ganoderic Acid A | 50 µg/mL | Inhibited LPS-induced proliferation; Suppressed TNF-α, IL-1β, and IL-6 secretion; Reversed LPS-induced BDNF down-regulation. | [5] |
| SH-SY5Y & PC12 | Sodium Nitroprusside (SNP)-induced NO Stress | Ganoderic Acid A | 10 µM | Significantly increased cell viability in SH-SY5Y cells exposed to 500 µM SNP. | |
| Primary Hippocampal Neurons | Magnesium-free medium (epileptiform activity) | Ganoderic Acid A | Not specified | Increased SOD activity from 118.84 to 127.15 U/mg protein; Restored mitochondrial membrane potential; Reduced apoptosis from 31.88% to 14.93%. |
Table 2: In Vivo Neuroprotective and Anti-inflammatory Dosages of Ganoderic Acids
| Animal Model | Condition | Compound | Dosage | Administration Route | Key Findings | Reference(s) |
| D-galactose-induced aging mice | Aging | Ganoderic Acid D | Low, Medium, High (specific mg/kg not detailed) | Intragastric | Reversed age-related decline in swimming time. | |
| Polyarthritic mice | Rheumatoid Arthritis | Ganoderic Acid A | 20 mg/kg (low dose), 40 mg/kg (high dose) | Gavage | Reduced clinical arthritis score, knee temperature, and circumference; Decreased serum IL-6, TNF-α, and NF-κB. | |
| LPS-stimulated mice | Neuroinflammation | Deacetyl Ganoderic Acid F | Not specified | Not specified | Suppressed serum levels of pro-inflammatory cytokines (TNF-α, IL-6); Reduced microglia and astrocyte activation. |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells (Adapted from studies on GAA)
This protocol describes a method to assess the protective effects of this compound against oxidative stress-induced apoptosis in a neuronal cell line.
Objective: To determine the ability of this compound to protect SH-SY5Y cells from H₂O₂- or amyloid-β-induced cytotoxicity and apoptosis.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or aggregated β-amyloid peptide (Aβ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well plates
-
Flow cytometer
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability (MTT Assay): a. Seed 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours. b. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. c. Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) or Aβ and incubate for 24 hours. d. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. e. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining): a. Seed 2 x 10⁵ cells/well in a 6-well plate and incubate for 24 hours. b. Treat cells with this compound and the neurotoxic agent as described above. c. Harvest both adherent and floating cells and wash with cold PBS. d. Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.
In Vitro Anti-Neuroinflammatory Assay in BV2 Microglial Cells (Adapted from studies on GAA)
This protocol is designed to evaluate the anti-inflammatory properties of this compound in an immortalized murine microglial cell line.
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 cells.
Materials:
-
BV2 microglial cells
-
DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and antibodies for Western blotting (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB p65)
-
96-well and 6-well plates
Protocol:
-
Cell Culture and Treatment: a. Seed BV2 cells in appropriate plates (e.g., 5 x 10³ cells/well for viability, 5 x 10⁴ cells/well for Griess assay, 2 x 10⁵ cells/well for ELISA/Western blot) and incubate for 24 hours. b. Pre-treat cells with various concentrations of this compound for 1-2 hours. c. Stimulate with LPS (e.g., 0.5 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant. b. Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B. c. Incubate for 10 minutes at room temperature. d. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA): a. Collect the cell culture supernatant. b. Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: a. Lyse the cells and determine protein concentration. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe with primary antibodies against iNOS, COX-2, and phosphorylated NF-κB p65. d. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
In Vivo Neuroprotective Model: D-Galactose-Induced Aging in Mice (Adapted from a study on GA-D)
This protocol provides a framework for evaluating the systemic neuroprotective effects of this compound in a mouse model of accelerated aging.
Objective: To determine if oral administration of this compound can mitigate age-related cognitive decline and oxidative stress in the brain.
Materials:
-
Male Kunming mice or other appropriate strain (e.g., C57BL/6J)
-
D-galactose
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Kits for measuring oxidative stress markers (SOD, MDA, GSH) in brain tissue
Protocol:
-
Animal Model Induction: a. Acclimatize mice for one week. b. Divide mice into groups: Control, D-galactose model, D-galactose + this compound (low, medium, high dose). c. Administer D-galactose (e.g., 100-150 mg/kg) subcutaneously daily for 6-8 weeks to induce aging. The control group receives saline.
-
Drug Administration: a. Starting from a specified week of D-galactose induction, administer this compound or vehicle daily via oral gavage. (Note: A dose-finding study is crucial; based on GAA studies, doses between 20-100 mg/kg could be a starting point).
-
Behavioral Testing: a. In the final week of treatment, perform behavioral tests to assess learning and memory (e.g., Morris water maze) and spatial working memory (e.g., Y-maze).
-
Biochemical Analysis: a. At the end of the study, euthanize the animals and collect brain tissue (hippocampus and cortex). b. Prepare brain homogenates and measure levels of superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and glutathione (B108866) (GSH) using commercial assay kits.
-
Histopathological Analysis: a. Perfuse a subset of animals with saline followed by 4% paraformaldehyde. b. Collect brains for histological analysis (e.g., Nissl staining to assess neuronal loss in the hippocampus).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: A typical workflow for assessing the neuroprotective effects of this compound in vitro.
Signaling Pathways
Anti-Neuroinflammatory Pathway via NF-κB Inhibition
Many ganoderic acids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound may inhibit neuroinflammation by blocking the IKK/IκBα/NF-κB signaling pathway.
Antioxidant Response Pathway via Nrf2 Activation
Ganoderic acids can protect against oxidative stress by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Caption: this compound may enhance the antioxidant response by activating the Keap1/Nrf2/ARE pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A targeting leucine‐rich repeat kinase 2 involved in Parkinson's disease–A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential neuroprotective compound from Ganoderma lucidum extract targeting microtubule affinity regulation kinase 4 involved in Alzheimer's disease through molecular dynamics simulation and MMGBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ganoderic Acid D2 Yield in Submerged Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Ganoderic acid D2 from submerged fermentation of Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: My Ganoderma lucidum culture is exhibiting slow mycelial growth. What are the potential causes and solutions?
A1: Several factors can contribute to slow mycelial growth. The primary aspects to investigate are:
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1] Significant deviations from this temperature can impede growth. It is crucial to ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth generally falls between 4.5 and 6.5.[1][2] A medium that is either too acidic or too alkaline can inhibit growth.
-
Nutrient Limitation: An imbalance in the carbon-to-nitrogen (C/N) ratio or a deficiency in essential nutrients can hinder growth. A review and potential adjustment of your medium's composition may be necessary.
Q2: Mycelial biomass is high, but the Ganoderic acid yield is disappointingly low. How can I enhance production?
A2: This is a common challenge where the culture favors primary metabolism (growth) over secondary metabolism (Ganoderic acid production). Here are several strategies to shift the metabolic focus:
-
Two-Stage Fermentation: This approach involves an initial phase focused on rapid biomass accumulation under optimal growth conditions, followed by a second stage where conditions are altered to induce stress and promote Ganoderic acid synthesis.[1][3] This shift can be achieved by changing from a shake-flask to a static culture, or by modifying the medium's composition.
-
Nitrogen Limitation: Reducing the nitrogen concentration in the fermentation medium after an initial growth phase can significantly boost the production of Ganoderic acids.
-
Carbon Source Optimization: While glucose is a common carbon source, alternatives like wort have proven effective. The optimal glucose concentration is typically around 40 g/L. High sugar concentrations can induce osmotic stress, inhibiting both growth and production.
-
Elicitation: The addition of elicitors such as methyl jasmonate or salicylic (B10762653) acid during the later stages of fermentation can stimulate the biosynthesis of Ganoderic acids.
-
Aeration Control: Adequate oxygen supply is critical. In static cultures, increasing the surface area-to-volume ratio can improve aeration and, consequently, Ganoderic acid yield.
Q3: I'm experiencing significant batch-to-batch variability in my Ganoderic acid production. What are the likely causes?
A3: Consistency is key in fermentation. The following factors are critical to control for reproducible results:
-
Inoculum Standardization: The age, size, and physiological state of the inoculum must be consistent for every batch.
-
Raw Material Quality: Variations in the composition of complex medium components (e.g., peptone, yeast extract) can lead to inconsistent results.
-
Precise Parameter Control: Minor fluctuations in pH, temperature, and agitation speed can have a significant impact on the final yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Mycelial Biomass | Suboptimal growth conditions (temperature, pH). | Verify and calibrate incubator temperature to 28°C. Adjust the initial medium pH to between 4.5 and 6.5. |
| Nutrient-deficient medium. | Review and optimize the carbon and nitrogen sources and their ratio in the culture medium. | |
| High Biomass, Low Ganoderic Acid Yield | Fermentation conditions favor primary metabolism. | Implement a two-stage fermentation strategy, shifting from growth-promoting to production-promoting conditions. |
| Inadequate stress to trigger secondary metabolism. | Introduce nitrogen limitation after the initial growth phase. Consider adding elicitors like methyl jasmonate. | |
| Suboptimal aeration. | For static cultures, increase the surface area to volume ratio of the culture vessel to improve oxygen availability. | |
| Inconsistent Yields Between Batches | Inconsistent inoculum. | Standardize the inoculum preparation procedure, ensuring consistent age, size, and physiological state. |
| Variability in media components. | Use high-quality, consistent sources for all media components. | |
| Poor control of fermentation parameters. | Tightly control and monitor pH, temperature, and agitation throughout the fermentation process. |
Data Presentation
Table 1: Optimal Fermentation Parameters for Ganoderic Acid Production
| Parameter | Optimal Range/Value | Reference(s) |
| Temperature | 28 - 30°C | |
| Initial pH | 4.5 - 6.5 | |
| Carbon Source | Glucose (40 g/L) or Wort (4%) | |
| Nitrogen Source | Peptone, Yeast Extract | |
| Agitation Speed | ~160 rpm | |
| Dissolved Oxygen | 20% - 35% |
Experimental Protocols
Submerged Fermentation of Ganoderma lucidum
-
Microorganism and Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on Potato Dextrose Agar (B569324) (PDA) slants.
-
Prepare a seed culture by inoculating agar plugs of actively growing mycelium into a liquid seed medium (e.g., 40 g/L glucose, 4.0 g/L peptone, 0.75 g/L KH₂PO₄, 0.45 g/L MgSO₄·7H₂O, and 0.01 g/L vitamin B₁).
-
Incubate the seed culture at 28°C on a rotary shaker at 160 rpm for 4-8 days.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 10-12% v/v).
-
The production medium can be optimized, but a common base is glucose (around 40 g/L) and peptone.
-
Incubate the fermentation culture under the desired conditions of temperature, agitation, and duration.
-
Extraction of Ganoderic Acids from Mycelia
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove any residual medium components.
-
Dry the mycelia to a constant weight (e.g., in an oven at 60°C).
-
Pulverize the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable organic solvent (e.g., ethanol (B145695) or methanol) using methods such as sonication or Soxhlet extraction.
-
Combine the solvent extracts and evaporate to a smaller volume under reduced pressure.
Quantification of Ganoderic Acids by HPLC
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of a known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of the mobile phase or a suitable solvent.
-
Filter the sample extracts and calibration standards through a 0.45-μm membrane filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase gradient optimized for the separation of Ganoderic acids (e.g., a gradient of acetonitrile (B52724) and 0.1% acetic acid in water).
-
Set the detection wavelength to approximately 252 nm or 257 nm.
-
Inject the standards and samples and record the chromatograms.
-
Identify the peak corresponding to this compound based on the retention time of the standard and quantify using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified Ganoderic acid biosynthesis pathway and regulation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-stage culture process for improved production of ganoderic acid by liquid fermentation of higher fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Ganoderic acid D2 in aqueous buffers
Welcome to the Technical Support Center for Ganoderic Acid D2. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for experiments. Due to its complex triterpenoid (B12794562) structure, this compound exhibits low solubility in aqueous buffers, which can present challenges in experimental design and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a triterpenoid, a class of naturally occurring compounds that are characteristically lipophilic (fat-soluble) and hydrophobic (water-repelling).[1][2] Its large, complex structure with limited polar functional groups results in poor solubility in water and aqueous buffers.[3][4] Overcoming this challenge is critical for accurate dosing and obtaining reliable results in biological assays.
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are effective for creating high-concentration stock solutions of this compound and related compounds.[5] For the similar Ganoderic acid D, solubilities of approximately 30 mg/mL have been reported in these solvents. It is recommended to use high-purity, anhydrous solvents and to gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.
Q3: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. To mitigate this, you can try the following:
-
Stepwise Dilution: Perform serial dilutions instead of a single large one.
-
Reduce Final Concentration: The final concentration in your aqueous medium may be too high. For instance, Ganoderic acid D has a solubility of only about 0.25 mg/mL in a 1:3 ethanol:PBS (pH 7.2) solution.
-
Increase Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility, but remains non-toxic to your experimental system (typically ≤ 0.5% for cell-based assays).
-
Use Advanced Solubilization Methods: Consider techniques like pH adjustment or cyclodextrin (B1172386) inclusion complexes, which are detailed in the protocols below.
Q4: How stable is this compound in aqueous solutions?
A4: The stability of triterpenoids in aqueous solutions can be a concern. For the related Ganoderic acid D, it is not recommended to store the aqueous solution for more than one day. Triterpenoid lactones can be susceptible to hydrolysis depending on the pH and temperature. Therefore, it is best practice to prepare fresh dilutions from a frozen organic stock solution immediately before each experiment to ensure compound integrity and reproducibility.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₈ | |
| Molecular Weight | 530.7 g/mol | |
| Appearance | Crystalline Solid | |
| Storage Temperature | -20°C |
Table 2: Approximate Solubility of Related Ganoderic Acids in Various Solvents
| Compound | Solvent System | Approximate Solubility | Reference |
| Ganoderic Acid D | DMSO | ~30 mg/mL | |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | |
| Ganoderic Acid J | DMSO | ~50 mg/mL | |
| This compound | Methanol | Soluble |
Table 3: Comparison of Advanced Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the acidic carboxylic group, forming a more soluble salt. | Simple to implement; can significantly increase solubility for ionizable compounds. | Requires careful pH control; may affect compound stability or biological system. |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic this compound within the cyclodextrin's lipophilic cavity. | Significant increase in aqueous solubility and stability; low toxicity. | Requires specific protocol development; potential for interaction with other assay components. |
| Nanoformulations | Entrapment of the compound within a lipid bilayer (liposomes) or polymeric matrix (nanoparticles). | Improves bioavailability and stability; allows for targeted or controlled release. | Complex preparation protocols; potential for issues with particle size and stability. |
Troubleshooting Guide & Visualizations
This workflow provides a structured approach to addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound is a weak acid due to its carboxylic acid group. Adjusting the pH of the buffer can significantly impact its solubility by promoting the formation of its more soluble deprotonated (salt) form.
Caption: Relationship between pH and the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing a stock solution in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of an Aqueous Working Solution (Co-solvent Method)
This protocol details the dilution of an organic stock solution into an aqueous buffer.
-
Thaw Stock: Retrieve a single-use aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Buffer: Have your target aqueous buffer (e.g., PBS, cell culture medium) ready at the desired temperature.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. The continuous mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Mix & Use: Vortex the final solution briefly. Visually inspect for any signs of precipitation. Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions for more than one day.
Protocol 3: Enhancing Solubility using pH Adjustment
This method is suitable for buffers where pH can be modified without affecting the experiment.
-
Prepare Basic Buffer: Prepare your desired buffer (e.g., a phosphate (B84403) buffer) and adjust its pH to a value above neutral (e.g., 7.5-8.5). Since this compound is a weak acid, increasing the pH will deprotonate its carboxylic acid group, forming a more soluble salt.
-
Prepare Stock: Create a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO as described in Protocol 1.
-
Dilution: While stirring the basic buffer, slowly add the stock solution to reach the final desired concentration.
-
Final pH Adjustment (Optional): If necessary, carefully adjust the pH of the final solution back towards the target experimental pH using a dilute acid (e.g., 0.1M HCl). Monitor the solution closely for any signs of precipitation as the pH is lowered.
-
Validation: It is crucial to confirm that the final pH and any added salts do not interfere with your experimental assay.
Protocol 4: Enhancing Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a general method for creating a water-soluble inclusion complex.
-
Molar Ratio Selection: Determine the molar ratio of this compound to HP-β-CD. Starting ratios of 1:1 or 1:2 are common.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Compound Addition: Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. The extended stirring time is crucial for the formation of the inclusion complex.
-
Filtration (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter.
-
Quantification and Use: The concentration of the solubilized this compound in the final solution should be confirmed analytically (e.g., via HPLC). This aqueous stock can then be used in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ganoderic Acid D2 In Vitro Experimentation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Ganoderic acid D2 (GA-D2) and related compounds in vitro. Our goal is to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm starting experiments with this compound. What is a good initial concentration range to test?
A1: The optimal concentration of this compound (GA-D2) is highly cell-type dependent. Since specific IC50 values for GA-D2 are not widely published, a good starting point is to perform a dose-response experiment based on the effective concentrations of other well-researched ganoderic acids, such as Ganoderic Acid A (GA-A), DM (GA-DM), and T (GA-T).
A broad range, from low micromolar (e.g., 1 µM) to high micromolar (e.g., 200 µM), is recommended for your initial cell viability assay (e.g., MTT or CCK-8). This will help you determine the cytotoxic range and the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line and experimental duration (e.g., 24, 48, 72 hours).[1][2]
For reference, here are the reported IC50 values for other ganoderic acids in various cancer cell lines.
Data Presentation: Cytotoxicity of Various Ganoderic Acids
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6[1] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 48 | 203.5[1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9[1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 48 | 139.4 |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 48 | 92.3 |
| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | 48 | 85.1 |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | 48 | 110.5 |
| 7-Oxo-ganoderic acid Z2 | H460 | Lung Cancer | Not Specified | 43.1 |
This data should be used as a reference to design your initial dose-finding experiments for GA-D2.
Q2: How should I prepare and store my this compound stock solution?
A2: Ganoderic acids are triterpenoids and generally have poor water solubility.
-
Solvent: Dissolve this compound in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: When preparing your working concentrations for cell treatment, dilute the stock solution in your complete cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a level that could cause solvent-induced cytotoxicity, typically recommended to be below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest GA-D2 dose) in your experiments.
Q3: My cells are not showing a response to GA-D2 treatment. What are some potential reasons?
A3: If you observe a lack of response, several factors could be at play. Use the following logical workflow to troubleshoot the issue.
Q4: What are the key signaling pathways targeted by Ganoderic Acids that I should investigate?
A4: Ganoderic acids are known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. While pathways for GA-D2 are still under investigation, research on other ganoderic acids like GA-D points to several key targets.
One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade . Downregulation of this pathway by Ganoderic acid D can promote both apoptosis and autophagic cell death in cancer cells. Another important target is the NF-κB pathway , which is a central regulator of inflammation and cell survival. More recent studies on GA-D have also identified its ability to activate the CaM/CaMKII/Nrf2 signaling pathway , which plays a role in preventing cellular senescence.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol is used to determine the cytotoxic effects of GA-D2 and calculate its IC50 value. The assay is based on the conversion of the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
GA-D2 Treatment: Prepare serial dilutions of GA-D2 in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of GA-D2.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest GA-D2 dose, and an "untreated control" with medium only.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptosis-Related Proteins by Western Blotting
This protocol is used to investigate the effect of GA-D2 on the expression of key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3).
Materials:
-
Cells treated with GA-D2
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at harvest. After 24 hours, treat the cells with GA-D2 at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 or 48 hours).
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer containing a protease inhibitor.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE: Separate the denatured proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the blot with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the blot with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an internal loading control like GAPDH or β-actin to ensure equal protein loading.
References
Addressing challenges in the large-scale purification of Ganoderic acid D2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Ganoderic acid D2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The main hurdles in purifying this compound on a large scale include low extraction yields, degradation of the target molecule during processing, and difficulties in achieving high purity due to the presence of structurally similar ganoderic acids and other triterpenoids.[1][2] The poor aqueous solubility of ganoderic acids also presents a significant challenge.[3]
Q2: What are the most effective methods for the large-scale purification of this compound?
A2: A multi-step approach is typically most effective. This often involves an initial extraction followed by one or more chromatographic steps. Common techniques include macroporous resin chromatography for initial enrichment, followed by high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) on C18 or silica (B1680970) gel columns for final purification.[1][4]
Q3: How can I improve the initial extraction yield of this compound?
A3: Optimizing extraction parameters is crucial. Factors to consider include the choice of solvent, temperature, and extraction time. Using a high-purity, verified source material of Ganoderma is also essential, as ganoderic acid content can vary significantly. Finely grinding the raw material increases the surface area for solvent penetration, which can improve extraction efficiency. Ultrasound-assisted extraction (UAE) can also enhance yields by disrupting the rigid cell walls of the mushroom.
Q4: What is the solubility of this compound?
A4: this compound is soluble in organic solvents like methanol (B129727) and DMSO. It is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695) and then dilute with the aqueous buffer.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction | Optimize solvent type (e.g., ethanol, methanol), concentration, temperature, and extraction time. One study found that 100% ethanol at 60.22°C for 6 hours significantly increased the yield of a similar ganoderic acid. |
| Poor Raw Material Quality | Ensure the use of a high-quality, verified Ganoderma species and part (fruiting body, mycelia, or spores), as ganoderic acid content varies. |
| Inefficient Column Loading | Avoid overloading the chromatography column, which can lead to poor separation and sample loss. Perform loading studies to determine the optimal sample amount for your column. |
| Incomplete Elution | Ensure the elution solvent is strong enough to desorb all the bound this compound from the stationary phase. A gradient elution may be necessary. |
Issue 2: Degradation of this compound During Purification
| Possible Cause | Troubleshooting Steps |
| Heat Sensitivity | Ganoderic acids can be sensitive to high temperatures. Use reduced pressure during solvent evaporation (e.g., rotary evaporator) to keep temperatures low. Temperatures of 40°C for dichloromethane (B109758) and 50°C for 95% ethanol have been used successfully. Post-harvest drying of the raw material should also be done at controlled temperatures (e.g., no higher than 60°C). |
| pH Instability | Some ganoderic acids are unstable in acidic conditions. Be mindful of the pH of your extraction and mobile phase solvents. A stability study in different solvents and pH values can help identify optimal conditions. |
| Prolonged Processing Time | Minimize the duration of each purification step to reduce the risk of degradation. |
Issue 3: Low Purity of Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Similar Compounds | The presence of other structurally similar ganoderic acids can make separation difficult. |
| - Optimize Chromatography: Adjust the stationary phase (e.g., silica gel, C18) and mobile phase composition. A gradient elution is often necessary to resolve complex mixtures. | |
| - High-Resolution Techniques: Employ high-speed counter-current chromatography (HSCCC) or preparative HPLC for finer separation. | |
| Column Overloading | Overloading the column is a common cause of poor separation. Reduce the sample load to improve resolution. |
| Inappropriate Solvent System in HSCCC | The choice of the two-phase solvent system is critical for successful HSCCC separation. Experiment with different solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) to find the optimal partition coefficient for this compound. |
Experimental Protocols
Protocol 1: Extraction of Crude Ganoderic Acids
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies at a temperature not exceeding 60°C. Grind the dried material into a fine powder (40-80 mesh).
-
Extraction:
-
Macerate the powder in 95% ethanol (solid-to-liquid ratio of 1:10 to 1:20 w/v) at room temperature for 24 hours with constant agitation.
-
Alternatively, use ultrasound-assisted extraction with 80% ethanol for 45 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration: Filter the mixture to separate the solid residue. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification by Macroporous Resin Chromatography
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., ADS-8) based on its adsorption and desorption characteristics for ganoderic acids. Pre-treat the resin according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the equilibrated resin column.
-
Washing: Wash the column with deionized water to remove impurities like polysaccharides and proteins.
-
Elution: Elute the ganoderic acids with an appropriate concentration of ethanol (e.g., 70-95%). Collect the fractions and monitor by HPLC.
-
Concentration: Pool the fractions containing this compound and concentrate under reduced pressure.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: Prepare a two-phase solvent system. A common system for ganoderic acids is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 7:12:11:5 v/v/v/v). Equilibrate the solvent system in a separatory funnel and separate the upper and lower phases.
-
HSCCC System Preparation:
-
Pump the stationary phase (typically the upper phase) into the column until it is filled.
-
Begin rotating the column at the desired speed (e.g., 800-1800 rpm).
-
Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is established.
-
-
Sample Injection and Fraction Collection: Dissolve the partially purified extract in the mobile phase and inject it into the system. Collect fractions and monitor with a UV detector (e.g., at 252 nm or 254 nm).
-
Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound. Pool the desired fractions and remove the solvent.
Quantitative Data Summary
Table 1: Macroporous Resin Purification of Ganoderic Acids
| Parameter | Value | Reference |
| Resin Type | ADS-8 | |
| Initial Content (GA-Mk) | 45 mg/g crude extract | |
| Final Content (GA-Mk) | 352 mg/g final product | |
| Recovery Yield (GA-Mk) | 90.1% | |
| Initial Content (GA-T) | 22 mg/g crude extract | |
| Final Content (GA-T) | 141 mg/g final product | |
| Recovery Yield (GA-T) | 72.2% |
Table 2: HSCCC Purification of Ganoderic Acids
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5, v/v/v/v) | |
| Starting Material | 300 mg crude triterpenes | |
| Product (Ganoderic acid T) | 25.7 mg | |
| Purity (Ganoderic acid T) | 97.8% | |
| Product (Ganoderic acid S) | 3.7 mg | |
| Purity (Ganoderic acid S) | 83.0% |
Visualizations
References
Technical Support Center: Strategies to Enhance the Bioavailability of Ganoderic Acid D2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Ganoderic acid D2.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
This compound, a triterpenoid (B12794562) found in Ganoderma lucidum, exhibits low oral bioavailability primarily due to two main factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has very low solubility in water.[1][2][3] This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gastrointestinal tract, this compound is subject to extensive metabolism in the liver (both Phase I and Phase II reactions) before it can reach systemic circulation.[4][5] Biliary excretion is a major route of elimination for its metabolites.[4][6]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
To overcome the challenges of poor solubility and first-pass metabolism, several formulation strategies are being explored. The most prominent among these are lipid-based nanocarrier systems, which can improve the solubility and absorption of hydrophobic compounds.[1][2][7] These include:
-
Nanostructured Lipid Carriers (NLCs): These are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that allows for higher drug loading and reduced drug expulsion during storage.[8]
-
Solid Lipid Nanoparticles (SLNs): These consist of a solid lipid core and are effective in encapsulating lipophilic drugs.
-
Nanoemulsions and Nanodispersions: These systems can encapsulate this compound in a stable emulsion or dispersion of nanoscale droplets, increasing its surface area for dissolution.[1][2]
Q3: We are observing low entrapment efficiency (%EE) for this compound in our nanostructured lipid carrier (NLC) formulation. What could be the cause and how can we troubleshoot this?
Low entrapment efficiency is a common issue when formulating NLCs with highly lipophilic compounds. Here are some potential causes and troubleshooting tips:
-
Poor Solubility in the Lipid Matrix: The solubility of this compound in the chosen solid and liquid lipids might be insufficient.
-
Troubleshooting Tip: Screen a variety of solid lipids (e.g., Compritol®, Precirol®) and liquid lipids (e.g., oleic acid, Capryol®) to identify a blend with optimal solubilizing capacity for this compound. Increasing the proportion of the liquid lipid can also create more space within the nanoparticle matrix to accommodate the drug.
-
-
Drug Partitioning into the Aqueous Phase: During the formulation process, the drug may preferentially partition into the external aqueous phase.
-
Troubleshooting Tip: Adjust the pH of the aqueous phase to a level where the solubility of this compound is minimized, thereby encouraging its partitioning into the lipid phase.
-
-
Premature Drug Crystallization: Rapid cooling during the preparation process can lead to the premature crystallization of the drug before it is effectively entrapped within the lipid matrix.
-
Troubleshooting Tip: Optimize the cooling rate and stirring speed during the formulation process to ensure gradual and uniform solidification of the lipid core, allowing for better drug entrapment.
-
Q4: Our NLC suspension shows particle aggregation and instability during storage. What are the likely causes and how can we improve stability?
Particle aggregation is a critical stability issue for nanoparticle suspensions. The primary causes and troubleshooting strategies are:
-
Insufficient Surface Charge (Low Zeta Potential): A low zeta potential (typically below |30| mV) indicates insufficient electrostatic repulsion between particles, leading to aggregation.
-
Troubleshooting Tip: Increase the concentration of the surfactant or co-surfactant (e.g., Poloxamer 188, Tween 80) to enhance the steric hindrance and electrostatic repulsion between particles. The choice of surfactant can significantly impact the zeta potential.
-
-
Lipid Polymorphism: Over time, the lipid matrix can transition to a more stable, ordered crystalline form, which can lead to the expulsion of the drug and changes in particle size and stability.
-
Troubleshooting Tip: Using a blend of different lipids to create NLCs, as opposed to a single lipid for SLNs, can reduce the crystallinity of the lipid core and improve long-term stability. Store the nanoparticle dispersion at a recommended temperature, such as 4°C, to minimize lipid transitions.
-
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI) in the Nanoparticle Formulation
-
Possible Cause: Inefficient homogenization or sonication during the preparation process.
-
Troubleshooting Tip: Optimize the homogenization pressure and number of cycles, or the sonication time and amplitude, to ensure the formation of uniformly sized nanoparticles. Ensure that the temperature during homogenization is kept above the melting point of the solid lipid.
Issue 2: Drug Expulsion from Nanoparticles During Storage
-
Possible Cause: Crystallization of the lipid matrix into a more ordered form, which "squeezes out" the encapsulated drug.
-
Troubleshooting Tip: Incorporating a liquid lipid to create NLCs can introduce imperfections in the crystal lattice, providing more space for the drug molecules and reducing the likelihood of expulsion.
Quantitative Data Summary
Table 1: Physicochemical Properties of Ganoderic Acid-Loaded Nanocarriers
| Formulation Type | Active Compound | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanodispersion | Ganoderic Acid | < 200 | 0.289 | -45.9 | Not Reported | [1][2][9][10] |
| NLCs | Ganoderic Acid | 156 | Not Reported | Not Reported | Not Reported | [11] |
| Nanoparticles | Ganoderic Acid Extract | 86.13 | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Pharmacokinetic Parameters of Ganoderic Acids in Rats
| Compound | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Triterpenoid Extract (Oral) | 200 mg/kg | 1378.20 | < 0.611 | 3235.07 | ~15% | [12] |
| Ganoderic Acid H | Triterpenoid Enriched Fraction (Oral) | Not Specified | 2509.9 | ~2.0 | Not Reported | Not Reported | [13] |
Note: Data for this compound specifically is limited; therefore, data for other major ganoderic acids are presented as a reference.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase: a. Melt a mixture of a solid lipid (e.g., Compritol® 888 ATO) and a liquid lipid (e.g., oleic acid) at a temperature 5-10°C above the melting point of the solid lipid. b. Dissolve this compound in the molten lipid mixture with continuous stirring to ensure a homogenous solution.
-
Preparation of the Aqueous Phase: a. Dissolve a surfactant (e.g., Tween 80) and a co-surfactant/stabilizer (e.g., Poloxamer 188) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: a. Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: a. Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5 cycles). b. The temperature of the homogenizer should be maintained above the melting point of the solid lipid.
-
Cooling and NLC Formation: a. Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the crystallization of the lipid matrix and the formation of NLCs.
-
Characterization: a. Analyze the particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Determine the entrapment efficiency by separating the un-entrapped drug from the NLCs using ultracentrifugation and quantifying the free drug in the supernatant via a validated HPLC method.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: a. Use healthy male Sprague-Dawley or Wistar rats, acclimatized for at least one week before the experiment. b. Fast the animals overnight (12 hours) with free access to water before drug administration.
-
Drug Administration: a. Divide the rats into two groups: one receiving the this compound-NLC formulation and the other receiving a control suspension of free this compound (e.g., in 0.5% carboxymethyl cellulose). b. Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma. b. Precipitate the plasma proteins (e.g., with acetonitrile) and then analyze the supernatant for the concentration of this compound.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). b. Compare the parameters between the NLC group and the control group to determine the relative bioavailability of the nanoformulation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of ganoderic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of metabolites of ganoderic acid D by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using... [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Ganoderic Acid D2 During Extraction and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ganoderic Acid D2 during extraction and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low yield of this compound in extract | Incomplete cell wall disruption: The rigid cell walls of Ganoderma species can hinder the release of intracellular components. | Optimize the grinding of the raw material to a fine powder. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[1] |
| Suboptimal extraction solvent: The polarity of the solvent may not be ideal for solubilizing this compound. | Ethanol (B145695) and methanol (B129727) are commonly used solvents for extracting ganoderic acids.[1] Experiment with different concentrations of aqueous ethanol to find the optimal polarity. | |
| Inadequate extraction time or temperature: Insufficient time or low temperature may not allow for complete extraction. | Optimize extraction time and temperature. Be aware that prolonged exposure to high temperatures can lead to degradation.[1] | |
| Degradation during extraction: Ganoderic acids can be sensitive to heat and acidic conditions. | Use lower extraction temperatures when possible.[1] Buffer the extraction solvent to a neutral pH if acidic degradation is suspected. | |
| Presence of unknown peaks in HPLC/UPLC analysis of the extract | Degradation of this compound: New peaks may correspond to degradation products. | Analyze the mass spectra of the unknown peaks to identify potential degradation products such as hydroxylated, oxidized, or reduced forms.[2] Review extraction and storage conditions to identify potential causes of degradation (e.g., high temperature, exposure to light, extreme pH). |
| Co-elution with other compounds: The chromatographic method may not be sufficiently resolving the components of the extract. | Optimize the HPLC/UPLC method, including the mobile phase composition, gradient, and column chemistry, to improve the separation of this compound from other compounds. | |
| Loss of this compound content during storage of the extract or pure compound | Inappropriate storage temperature: Elevated temperatures can accelerate degradation. | For long-term storage, keep solid this compound and its extracts in a tightly sealed container at -20°C. |
| Exposure to light: Photodegradation can occur with prolonged exposure to light. | Store samples in amber vials or protect them from light by wrapping them in aluminum foil. | |
| Oxidative degradation: The presence of oxygen can lead to the oxidation of the molecule. | Store samples under an inert atmosphere (e.g., nitrogen or argon). Purge solvents with an inert gas before preparing solutions. | |
| Hydrolysis in protic or aqueous solvents: Ganoderic acids may be unstable in certain solvents, especially under acidic conditions. | For solutions, use aprotic solvents like DMSO or ethanol. If aqueous solutions are necessary, prepare them fresh before use and buffer to a neutral pH. It is not recommended to store aqueous solutions for more than one day. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are elevated temperature, exposure to light, extreme pH conditions (especially acidic), and oxidation.
Q2: What is the recommended method for extracting this compound to minimize degradation?
A2: Several methods can be employed, each with its own advantages.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, often allowing for lower extraction temperatures and shorter times, thus minimizing thermal degradation.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. Careful control of power and time is necessary to prevent overheating.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a "green" alternative that allows for extraction at low temperatures, preserving heat-sensitive compounds like this compound.
-
Soxhlet Extraction: A traditional method that is effective but often involves prolonged exposure to heat, which can increase the risk of degradation.
The optimal method will depend on the available equipment and the scale of the extraction. For minimizing degradation, SFE and optimized UAE are often preferred.
Q3: How should I store pure this compound and its extracts?
A3: For long-term stability, solid this compound and dried extracts should be stored in a tightly sealed, light-resistant container at -20°C. If refrigeration is not available, storage in a cool, dry, and dark place is a viable alternative for shorter periods. A triterpenoid-enriched fraction containing Ganoderic Acid D has been found to be stable for up to one year at room temperature.
Q4: What solvents are suitable for dissolving and storing this compound?
A4: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO. For preparing stock solutions for long-term storage, anhydrous DMSO is a good choice, and aliquots should be stored at -20°C or below to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately, as ganoderic acids can be unstable in aqueous environments.
Q5: How can I monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common method for monitoring the purity and degradation of this compound. A stability-indicating method should be developed where this compound is well-separated from its potential degradation products. By analyzing samples over time under various stress conditions, you can determine the degradation rate and identify the degradation products.
Data on Extraction and Stability
The following tables summarize quantitative data on extraction yields and stability of ganoderic acids.
Table 1: Comparison of Ganoderic Acid Yields from Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Ganoderic Acids (mg/g) | Reference |
| Ultrasound-Assisted Extraction | 74% Ethanol | 69 (optimized) | 69 min (optimized) | 4.61 (Total Triterpenoids) | |
| Hot Water Extraction | Water | 90 | 2 h | Not specified for Ganoderic Acids | |
| Soxhlet Extraction | n-Hexane (defatting) | Boiling point | 18 h | Not specified for Ganoderic Acids | |
| Supercritical CO2 Extraction | CO2 with Ethanol co-solvent | 59 (optimized) | 120 min (optimized) | 88.9% recovery (Total Triterpenes) | |
| Ethanol Maceration | 95% Ethanol | 30 | 6 h | Not specified for Ganoderic Acids |
Table 2: Stability of a Triterpenoid (B12794562) Enriched Fraction (TEF) Containing Ganoderic Acid D at Room Temperature (25°C)
| Storage Time (Months) | Ganoderic Acid H Content in TEF (% of initial) |
| 0 | 100 |
| 3 | No significant change |
| 6 | No significant change |
| 9 | No significant change |
| 12 | No significant change |
| Data adapted from a study on a triterpenoid enriched fraction containing multiple ganoderic acids, including Ganoderic Acid D. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific sample and equipment.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies or mycelia.
-
Ethanol (70-95%).
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Rotary evaporator.
-
Filter paper.
Procedure:
-
Weigh 10 g of powdered Ganoderma sample and place it in a suitable flask.
-
Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30-60 minutes. Maintain the temperature below 50°C using a cooling water bath.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the supernatants and filter through filter paper.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C.
-
Dry the concentrated extract to obtain the crude this compound extract.
Protocol 2: HPLC-UV Analysis for this compound Quantification and Degradation Monitoring
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B). A typical gradient could be: 0-20 min, 20-60% A; 20-35 min, 60-80% A; 35-40 min, 80-20% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the extract in methanol and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Degradation Monitoring: To monitor degradation, analyze the sample at different time points under specific stress conditions (e.g., heat, light, pH). The appearance of new peaks and a decrease in the peak area of this compound indicate degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for this compound degradation.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Ganoderic Acid D2
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Ganoderic acid D2.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| ME-GA-001 | Low or inconsistent signal intensity for this compound in biological samples (e.g., plasma, tissue homogenates). | This is a classic symptom of ion suppression , where co-eluting matrix components like phospholipids (B1166683) or salts interfere with the ionization of this compound in the MS source.[1] | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[2] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix components.[1] 3. Dilute the Sample: A simple dilution of the extract can reduce the concentration of interfering compounds, though this may impact the limit of quantification.[3] 4. Use a Different Ionization Source: One study on Ganoderic acids found that Atmospheric Pressure Chemical Ionization (APCI) provided a more stable signal with less baseline noise compared to Electrospray Ionization (ESI).[4] |
| ME-GA-002 | Poor peak shape (e.g., fronting, tailing, or splitting) and retention time shifts between samples. | Matrix components can interact with the analyte or the analytical column's stationary phase, altering the expected chromatographic behavior. This can also be caused by an injection solvent that is too strong compared to the initial mobile phase. | 1. Check Injection Solvent: Ensure the final extract is reconstituted in a solvent that is of equal or lesser strength than the initial mobile phase. 2. Enhance Sample Cleanup: A cleaner sample, achieved through methods like SPE, is less likely to cause on-column issues. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
| ME-GA-003 | High variability in results between replicate injections of the same sample. | This can be a result of inconsistent matrix effects, where the degree of ion suppression or enhancement varies. It can also point to issues with the LC system itself, such as pressure fluctuations or autosampler problems. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for variability caused by matrix effects, as it will be affected in the same way as the analyte. 2. Use Matrix-Matched Calibrants: Prepare your calibration standards in an extract of a blank matrix that is identical to your study samples to normalize the effect. 3. Perform System Suitability Tests: Regularly inject a standard solution to ensure the LC-MS system is performing consistently. |
| ME-GA-004 | Analyte signal is significantly higher in the sample than in a clean standard solution (Ion Enhancement). | While less common than suppression, some matrix components can enhance the ionization efficiency of the analyte. | The same strategies used to combat ion suppression apply here: 1. Improve Sample Cleanup: Remove the components causing the enhancement. 2. Optimize Chromatography: Separate the analyte from the enhancing components. 3. Use a SIL-IS or Matrix-Matched Calibrants: These methods will effectively compensate for the enhancement effect. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound analysis?
A1: The "matrix" refers to all components in a sample (e.g., plasma, herbal extract) other than the analyte of interest, this compound. These components, such as salts, proteins, and phospholipids, can interfere with the ionization process in the mass spectrometer's source. This interference, known as the matrix effect, can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For complex samples, these effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.
Q2: How can I determine if my analysis of this compound is being impacted by matrix effects?
A2: The most common method to quantify matrix effects is the post-extraction spike analysis . This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of the analyte in a pure solvent standard at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. See the protocol below for performing this assessment.
Q3: How is the Matrix Effect (ME) quantitatively calculated?
A3: The Matrix Effect (ME) is calculated using the peak areas from the post-extraction spike experiment. The calculation provides a numerical value for the extent of ion suppression or enhancement.
-
Matrix Effect (ME) % = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Generally, values between 80% and 120% are considered acceptable for many bioanalytical methods.
Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects. Because it is chemically identical to this compound (differing only in isotopic composition), it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by the matrix effect is effectively normalized.
Q5: Can I use a different ionization technique to reduce matrix effects?
A5: Yes. While Electrospray Ionization (ESI) is common, it can be susceptible to matrix effects. Some studies have found that Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for certain compounds and may offer a more stable signal and lower baseline noise for Ganoderic acids. It is recommended to test both ionization sources during method development if your instrument has this capability.
Quantitative Data Summary
The following table summarizes representative recovery data for various Ganoderic acids from Ganoderma samples using a validated UPLC-MS/MS method with an effective sample preparation protocol. High and consistent recovery is a key indicator that the sample preparation method is successfully removing matrix interferences.
| Analyte | Mean Recovery (%) | RSD (%) |
| Ganoderic acid A | 98.5 | 3.2 |
| Ganoderic acid B | 95.7 | 4.1 |
| Ganoderic acid C2 | 102.3 | 2.8 |
| Ganoderic acid D | 99.1 | 3.5 |
| Ganoderic acid F | 92.4 | 5.5 |
| Ganoderic acid G | 105.6 | 2.5 |
| Ganoderic acid H | 97.8 | 3.9 |
| Ganoderic acid I | 94.2 | 4.8 |
| Ganoderic acid S | 101.5 | 3.1 |
| Ganoderic acid T | 89.1 | 6.2 |
| Ganoderic acid Me | 114.0 | 2.1 |
| Data adapted from a UPLC-MS/MS study on Ganoderic acids. The recovery range was reported as 89.1–114.0%. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative measurement of matrix effects (ME) and extraction recovery (RE).
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., your mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Select a representative blank matrix sample (e.g., blank plasma). Process it through your entire extraction procedure. In the final step, spike the resulting clean extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound before the extraction procedure begins. The amount spiked should result in the same final theoretical concentration as Set A.
-
-
Analyze and Collect Data:
-
Inject all three sample sets into the LC-MS system and record the peak area for this compound.
-
-
Calculate ME and Recovery (RE):
-
Matrix Effect (%) : ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) : RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge, suitable for moderately non-polar compounds like this compound.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 600 µL of acidified water (e.g., 0.1% formic acid) to dilute and precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Procedure:
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Elution: Elute this compound from the cartridge using 1 mL of methanol into a clean collection tube.
-
-
Dry-Down and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 3: Suggested LC-MS/MS Parameters for this compound
These parameters are a starting point and should be optimized for your specific instrument and application.
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration step. A typical gradient might be: 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B).
-
Flow Rate: 0.3 mL/min.
-
Ion Source: ESI or APCI, Positive Ion Mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 497.4 [M+H]+ (for Ganoderic acid D).
-
Product Ion (Q3): To be determined by infusing a standard solution. A likely transition is m/z 237.
-
Visualizations
References
Technical Support Center: Optimizing Ganoderic Acid D2 Production in Static Liquid Culture
Welcome to the technical support center for refining static liquid culture conditions for optimal Ganoderic acid D2 (GA-D2) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My Ganoderma lucidum culture shows good mycelial growth, but the Ganoderic acid yield is low. What are the potential causes and solutions?
A1: Low Ganoderic acid (GA) production despite healthy mycelial growth is a common issue. Several factors can contribute to this, primarily related to the shift from primary to secondary metabolism. Here are some key areas to investigate:
-
Nutrient Limitation: GA biosynthesis is often triggered by nutrient stress, particularly nitrogen limitation. High nitrogen levels promote rapid mycelial growth (primary metabolism) but can suppress the production of secondary metabolites like GAs.
-
Carbon Source Concentration: The concentration of your carbon source, typically glucose, is critical. While essential for growth, an improper concentration can inhibit GA production.
-
Oxygen Availability: Static liquid cultures create an oxygen gradient. The mycelial mat at the liquid-air interface experiences higher oxygen levels, which has been shown to be crucial for triterpenoid (B12794562) accumulation.
-
Culture Duration: GA production is a time-dependent process. It's essential to harvest at the optimal time point, as yields can decrease after reaching a peak.
Solutions:
-
Implement a Two-Stage Culture Strategy: A common and effective method is to first grow a high density of mycelia in a shaking culture (promoting biomass) and then transfer it to a static culture to induce GA production.
-
Optimize Nitrogen Concentration: Experiment with nitrogen-limiting conditions in your static culture medium. Studies have shown that lower nitrogen levels can significantly upregulate the genes involved in the GA biosynthesis pathway. For instance, using glutamine at a concentration of 3mM has been shown to increase GA content significantly compared to 60mM.[1]
-
Adjust Glucose Levels: The optimal glucose concentration for GA production has been reported to be around 40 g/L.[2][3][4] Concentrations that are too high or too low can negatively impact yields.
-
Ensure Adequate Air Supply: While it is a "static" culture, ensuring a good surface area to volume ratio in your culture vessel is important for oxygen exchange at the mycelial mat.
Q2: I am observing significant batch-to-batch variability in my Ganoderic acid yields. How can I improve the consistency of my experiments?
A2: Batch-to-batch variability is a significant challenge in natural product fermentation. To improve consistency, focus on standardizing every step of your protocol:
-
Inoculum Preparation: The age, size, and physiological state of the inoculum can have a major impact on the subsequent fermentation. Standardize your inoculum preparation protocol, including the culture medium, incubation time, and the amount of inoculum used.
-
Media Preparation: Ensure precise and consistent preparation of your culture media. Use high-quality reagents and calibrated equipment.
-
Environmental Conditions: Tightly control and monitor environmental factors such as temperature, pH, and light. Even minor fluctuations can affect metabolic pathways.
-
Harvesting and Extraction: Standardize the timing of harvest and the entire extraction and quantification process.
Q3: Can I enhance Ganoderic acid production using elicitors or signaling molecules?
A3: Yes, the addition of elicitors can significantly enhance GA production. These molecules can act as stressors, triggering the secondary metabolic pathways responsible for GA biosynthesis.
-
Salicylic Acid (SA): SA has been shown to increase triterpenoid content by upregulating the expression of key genes in the biosynthesis pathway.[5]
-
Metal Ions: Certain metal ions, such as Manganese (Mn2+), have been reported to improve total GA production. For example, the addition of 10 mM Mn2+ at the start of static liquid cultivation resulted in a 2.2-fold improvement in total GAs production.
-
Nitric Oxide (NO): The use of an NO donor like sodium nitroprusside has been shown to increase GA yield.
It is crucial to optimize the concentration and timing of elicitor addition to avoid toxicity and achieve the desired effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Contamination of culture | - Non-sterile equipment or media- Improper aseptic technique- Contaminated inoculum | - Autoclave all media and equipment properly.- Work in a laminar flow hood and use strict aseptic techniques.- Visually inspect inoculum for any signs of contamination before use. |
| Poor mycelial growth | - Suboptimal media composition- Incorrect pH- Inappropriate incubation temperature | - Review and optimize your media components (carbon and nitrogen sources, minerals).- Adjust the initial pH of the medium (typically in the range of 4.5-6.5).- Ensure the incubator is set to the optimal temperature for Ganoderma lucidum growth (usually 25-30°C). |
| Mycelial mat does not form properly in static culture | - Insufficient initial biomass from shaking culture- Agitation during the static phase | - Ensure a sufficient density of mycelia is achieved in the initial shaking phase before transferring to static culture.- Place the static culture in an incubator free from vibrations. |
| Inconsistent results from HPLC analysis | - Incomplete extraction of GAs- Degradation of GAs during processing- Issues with HPLC system (column, mobile phase, detector) | - Optimize your extraction protocol (e.g., solvent type, extraction time, temperature).- Work quickly and keep samples cool to minimize degradation.- Calibrate your HPLC system regularly and ensure the mobile phase is correctly prepared. |
Quantitative Data Summary
Table 1: Effect of Nitrogen Source and Concentration on Ganoderic Acid Yield
| Nitrogen Source | Concentration (mM) | GA-T Yield (mg/L) | GA-S Yield (mg/L) | Total GA Yield (mg/L) | Reference |
| Glutamine | 3 | 11.76 (µg/mg DW) | 31.09 (µg/mg DW) | - | |
| Glutamine | 60 | 2.03 (µg/mg DW) | 3.75 (µg/mg DW) | - | |
| Peptone/Yeast Extract Mix (Low N) | - | 206.40 | 88.55 | 489.62 |
Note: DW = Dry Weight. Direct comparison between studies may be difficult due to differences in specific GAs measured and reporting units.
Table 2: Effect of Glucose Concentration on Total Ganoderic Acid Yield
| Initial Glucose Concentration (g/L) | Maximum Total GA Yield (mg/L) | Day of Maximum Yield | Reference |
| 30 | ~450 | 24 | |
| 40 | 568.58 | 24 | |
| 50 | ~480 | 24 | |
| 60 | ~400 | 24 | |
| 30 + 10 (added at static phase) | ~500 | - |
Experimental Protocols
1. Two-Stage Culture for Ganoderic Acid Production
This protocol is adapted from methodologies that have shown enhanced GA production.
Stage 1: Seed Culture (Shaking)
-
Media Preparation: Prepare a seed culture medium (e.g., Potato Dextrose Broth - PDB). Autoclave at 121°C for 20 minutes.
-
Inoculation: In a laminar flow hood, inoculate the sterile medium with a mycelial plug from a fresh Ganoderma lucidum agar (B569324) plate.
-
Incubation: Incubate at 28-30°C on a rotary shaker at 150-180 rpm for 5-7 days until a dense mycelial suspension is formed.
Stage 2: Static Liquid Culture for GA Production
-
Production Media Preparation: Prepare the production medium with optimized nutrient concentrations (e.g., 40 g/L glucose and a nitrogen-limiting source). Dispense into sterile culture vessels (e.g., Erlenmeyer flasks), ensuring a large surface area to volume ratio.
-
Inoculation: Inoculate the production medium with the seed culture from Stage 1 (typically 5-10% v/v).
-
Static Incubation: Incubate the cultures at 28-30°C under static (non-shaking) conditions for 15-30 days. A mycelial mat will form on the surface of the liquid.
-
Harvesting: After the incubation period, harvest the mycelial mat for GA extraction.
2. Extraction of Ganoderic Acids from Mycelium
This is a general protocol for the extraction of triterpenoids.
-
Drying: Harvest the mycelial mat, wash with distilled water, and dry to a constant weight (e.g., in an oven at 60°C or by freeze-drying).
-
Grinding: Grind the dried mycelium into a fine powder.
-
Solvent Extraction:
-
Extract the mycelial powder with a suitable solvent such as 95% ethanol (B145695) at a ratio of 1:20 (w/v).
-
Perform the extraction at a controlled temperature (e.g., 80°C) for several hours or at room temperature for a longer duration (e.g., 24-48 hours) with agitation.
-
Repeat the extraction process two to three times to ensure complete extraction.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional but Recommended): The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.
3. Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried crude extract in methanol, filter through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 252 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the standards and samples. Identify the GA-D2 peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of GA-D2 using the calibration curve.
Visualizations
Caption: Mevalonate (MVA) pathway for Ganoderic acid biosynthesis in Ganoderma lucidum.
Caption: Experimental workflow for two-stage production and analysis of this compound.
Caption: A logical workflow for troubleshooting low Ganoderic acid yield.
References
- 1. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
- 5. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Ganoderic acid D2 in cell culture media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the precipitation of Ganoderic acid D2 in cell culture media, ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium? this compound, like other triterpenoids, is a highly hydrophobic molecule with very low solubility in aqueous solutions like cell culture media and buffers.[1][2] When the concentration of this compound exceeds its solubility limit in the medium, it will precipitate out of the solution. This is often triggered when a concentrated organic stock solution is diluted into the aqueous medium.
Q2: What is the recommended solvent for dissolving this compound? The recommended solvents for creating a primary stock solution are high-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or dimethylformamide (DMF).[1] The solubility in these solvents is approximately 30 mg/mL.[1][3] For cell culture applications, DMSO is the most commonly used solvent.
Q3: How can I prepare a stable stock solution and working solution to minimize precipitation? The key is a two-step dilution process. First, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into smaller volumes and store at -20°C to prevent repeated freeze-thaw cycles. To prepare the final working solution, dilute the stock solution into pre-warmed (37°C) culture medium. It is critical to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion, which helps prevent localized high concentrations that lead to precipitation.
Q4: What is the maximum concentration of the organic solvent (e.g., DMSO) that is safe for my cells? The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with an ideal target of 0.1% or less to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.
Q5: Are there advanced methods to increase the solubility of this compound in my culture medium? Yes. If standard dilution methods are insufficient, you can use solubility enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming a water-soluble inclusion complex. Using a cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective method for increasing the aqueous solubility of triterpenes.
-
Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes or polymeric nanoparticles can significantly improve its stability and dispersion in aqueous solutions.
-
Co-solvents: In some cases, including a small amount of a biocompatible co-solvent like polyethylene (B3416737) glycol (PEG) in the final solution can help maintain solubility.
Q6: How should I store aqueous solutions of this compound? It is not recommended to store aqueous solutions of this compound for more than one day, as the compound's stability in these solutions is limited and precipitation can occur over time. Always prepare fresh working dilutions from your frozen organic stock solution for each experiment.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Immediate, visible precipitation upon adding stock solution to media. | 1. Poor Dilution Technique: Adding the stock solution too quickly or into cold media causes localized supersaturation. 2. High Solvent Concentration: The final concentration of the organic solvent may be too low to keep the compound dissolved. 3. Concentration Too High: The final desired concentration of this compound exceeds its solubility limit in the media. | 1. Pre-warm the cell culture medium to 37°C. Add the stock solution slowly and dropwise while gently vortexing or swirling the medium. 2. Ensure the dilution factor is appropriate. If necessary, create an intermediate dilution in a mix of solvent and media before the final dilution. 3. Lower the final working concentration. Consider using a solubility enhancer like cyclodextrin (see Protocol 2). |
| Precipitation observed after several hours or days of incubation. | 1. Compound Instability: The compound may be degrading or aggregating over time at 37°C. 2. Interaction with Media Components: Components in the serum or media (e.g., proteins) may be binding to the compound, causing it to fall out of solution. | 1. This is a known issue with aqueous solutions of ganoderic acids. Prepare fresh dilutions for each experiment. 2. Try reducing the serum concentration if your cell line permits. Alternatively, use a serum-free medium for the duration of the treatment. Using a cyclodextrin complex can also shield the compound from such interactions. |
| Inconsistent experimental results or lower-than-expected bioactivity. | 1. Micro-precipitation: Undetected micro-precipitation is occurring, lowering the effective concentration of the compound available to the cells. 2. Adsorption to Plasticware: The hydrophobic compound may be adsorbing to the surface of pipette tips and culture plates. | 1. Visually inspect the prepared media under a microscope before adding it to cells to check for precipitates. Filter the final working solution through a 0.22 µm syringe filter (use a filter material compatible with DMSO, like PTFE). 2. Use low-adhesion plasticware. When diluting, rinse the pipette tip in the destination solution to ensure the full volume is transferred. |
Data Presentation
Table 1: Solubility of Ganoderic Acid D This table summarizes the approximate solubility of Ganoderic acid D, a compound structurally similar to this compound, in various solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | |
| Aqueous Buffers | Sparingly Soluble |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Notes |
| DMSO | 0.1% - 0.5% | Concentrations above 0.5% are often toxic to most cell lines. Always include a vehicle control. |
| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines. Always include a vehicle control. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution: a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM). c. Vortex vigorously. If needed, gently warm the tube to 37°C and sonicate in a water bath for 5-10 minutes to ensure complete dissolution. d. Visually inspect the solution to confirm no solid particles remain. e. Aliquot the stock solution into sterile, single-use volumes and store at -20°C.
-
Prepare Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Pre-warm the required volume of cell culture medium (containing serum, if applicable) to 37°C in a sterile tube. c. Calculate the volume of stock solution needed for the desired final concentration (ensuring the final DMSO concentration is <0.5%). d. While gently vortexing or swirling the pre-warmed medium, add the stock solution drop-by-drop to the medium. This ensures rapid dispersion and prevents precipitation. e. Use the freshly prepared working solution immediately.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the formation of a water-soluble inclusion complex to enhance solubility.
-
Determine Molar Ratio: A starting molar ratio of 1:1 to 1:2 of this compound to HP-β-CD is common.
-
Prepare HP-β-CD Solution: a. Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). For a 2:1 molar ratio with a final 100 µM this compound solution, you would need a 200 µM HP-β-CD solution. b. Stir the solution and warm it slightly (40-50°C) to ensure the cyclodextrin is fully dissolved. Sterilize by filtering through a 0.22 µm filter.
-
Form the Inclusion Complex: a. Prepare a high-concentration stock of this compound in a minimal amount of a volatile organic solvent like ethanol (e.g., 10 mg/mL). b. Add the this compound/ethanol solution dropwise to the stirring, sterile HP-β-CD solution. c. Cover the container and stir vigorously at room temperature overnight to allow for complex formation and evaporation of the ethanol.
-
Prepare Final Working Solution: a. The resulting aqueous solution is a stock of the this compound:HP-β-CD complex. This stock can now be further diluted in your cell culture medium to the final desired concentration. b. Store the complex stock at 4°C for short-term use.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Enhancing the production of ganoderic acids through genetic engineering of Ganoderma lucidum
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the genetic engineering of Ganoderma lucidum for enhanced ganoderic acid production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic engineering strategies to enhance ganoderic acid production in Ganoderma lucidum?
A1: The primary strategies focus on manipulating the mevalonate (B85504) (MVA) pathway, which is the biosynthetic precursor to ganoderic acids.[1] Key approaches include:
-
Overexpression of key biosynthetic genes: Targeting genes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) can increase the overall carbon flux towards ganoderic acid synthesis.[1]
-
Downregulation of competing pathway genes: Reducing the expression of genes like squalene (B77637) synthase (SQS), which diverts precursors to sterol biosynthesis, can redirect metabolic flow towards triterpenoid (B12794562) production.
-
CRISPR-Cas9 mediated gene editing: This technology allows for precise gene knockouts, insertions, and modifications to fine-tune the metabolic pathway for optimal ganoderic acid accumulation.[2][3][4]
Q2: What are the common methods for genetic transformation of Ganoderma lucidum?
A2: Several methods have been developed for the genetic transformation of G. lucidum, each with its own advantages and challenges. These include:
-
Agrobacterium tumefaciens-mediated transformation (ATMT): A widely used method that can lead to stable integration of the target gene.
-
Protoplast-mediated transformation (PMT): This method involves the enzymatic removal of the fungal cell wall to create protoplasts, which are then induced to take up foreign DNA using agents like polyethylene (B3416737) glycol (PEG).
-
Electroporation: This technique uses electrical pulses to create transient pores in the cell membrane, allowing for DNA entry.
-
Restriction enzyme-mediated integration (REMI): This method utilizes restriction enzymes to facilitate the integration of plasmid DNA into the fungal genome.
Q3: How can I quantify the ganoderic acid content in my genetically modified G. lucidum strains?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of ganoderic acids. The general workflow involves:
-
Extraction: Ganoderic acids are typically extracted from dried and powdered fungal mycelia or fruiting bodies using solvents like ethanol (B145695) or methanol.
-
Purification: The crude extract may be further purified to remove interfering compounds.
-
HPLC Analysis: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Ganoderic acids are then separated and quantified by comparing their peak areas to those of known standards.
Troubleshooting Guides
Low Transformation Efficiency
Problem: I am getting very few or no transformants after performing genetic transformation.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Poor Protoplast Quality/Viability | Optimize the protoplast isolation protocol. Ensure the use of young, actively growing mycelia. Test different enzyme combinations and concentrations (e.g., Lywallzyme, Driselase). Verify protoplast viability using microscopy. | Protoplast quality is critical for successful transformation. Factors like mycelial age and enzyme treatment directly impact viability and regeneration rates. |
| Inefficient DNA Uptake | For PMT, optimize the PEG concentration and incubation time. For ATMT, adjust the co-cultivation temperature, duration, and bacteria-to-protoplast ratio. For electroporation, optimize the voltage and capacitance settings. | Each transformation method has specific parameters that need to be optimized for G. lucidum. For ATMT, a bacteria-to-protoplast ratio of 1000:1 and a co-cultivation temperature of 25°C have been shown to be effective. |
| Ineffective Selectable Marker | Use a selectable marker that has been proven to be effective in G. lucidum, such as resistance to carboxin (B1668433) or hygromycin. Ensure the promoter driving the resistance gene is active in G. lucidum. Homologous promoters often work better than heterologous ones. | The choice of selectable marker and promoter is crucial. Poor expression of the selection marker is a common reason for transformation failure. |
| Suboptimal Regeneration Conditions | Optimize the regeneration medium. Test different osmotic stabilizers (e.g., sorbitol, mannitol) and their concentrations. Ensure the appropriate temperature and humidity for regeneration. | The regeneration of transformed protoplasts into viable mycelia is a delicate step that requires specific environmental and nutritional conditions. |
Instability of Transformants
Problem: My transformants lose the desired phenotype or the integrated gene after a few rounds of subculturing.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Episomal Expression | The transforming DNA may exist as an unstable, non-integrated plasmid. | Perform Southern blot analysis to confirm the integration of the foreign DNA into the fungal genome. |
| Gene Silencing | The integrated gene may be silenced by the host's defense mechanisms. | Analyze the expression level of the integrated gene using RT-qPCR. If silencing is suspected, try transforming with a different integration site or using a different promoter. |
| Genomic Instability | The integration event may have occurred in an unstable region of the genome. | Screen multiple independent transformants to find one with a stable integration event. Mitotic stability analysis over several generations of subculturing is recommended. |
Unexpected or No Change in Ganoderic Acid Production
Problem: My genetically modified strain does not show the expected increase in ganoderic acid production, or it exhibits an unexpected phenotype.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Metabolic Bottlenecks | Overexpressing a single gene (e.g., HMGR) may not be sufficient if other enzymes in the pathway are rate-limiting. | The ganoderic acid biosynthesis pathway is complex. Enhancing the flux through one step may reveal bottlenecks at other points in the pathway. Consider co-overexpression of multiple pathway genes. |
| Off-target Effects (CRISPR-Cas9) | The CRISPR-Cas9 system may have caused unintended mutations at off-target sites, leading to unexpected phenotypes. | Perform whole-genome sequencing of the transformants to check for off-target mutations. Design sgRNAs with high specificity to minimize off-target effects. |
| Pleiotropic Effects | The modified gene may have other functions in the cell, leading to unintended consequences. | Carefully characterize the phenotype of the transformants, including growth rate, morphology, and the production of other secondary metabolites. |
| Incorrect Gene Modification | The intended genetic modification may not have occurred as planned. | Verify the genetic modification at the molecular level using PCR, sequencing, and Southern blot analysis. Confirm the expression of the target gene using RT-qPCR and Western blotting. |
Data Presentation
Table 1: Summary of Quantitative Data on Genetic Engineering for Enhanced Ganoderic Acid Production
| Genetic Modification Strategy | Target Gene | Host Strain | Fold Increase in Ganoderic Acid Production | Reference |
| Overexpression | Truncated HMG-CoA Reductase (tHMGR) | G. lucidum | ~2-fold | |
| Overexpression | Squalene Synthase (SQS) | G. lucidum | Significant increase in specific GAs (e.g., GA-T, GA-S) | |
| CRISPR/Cas9 Editing | ura3 gene (knockout) | G. lucidum 'Hunong No. 1' | Not directly measured (proof of concept) |
Experimental Protocols
Protocol 1: Protoplast Preparation and PEG-mediated Transformation
This protocol is a generalized procedure and may require optimization.
Materials:
-
Actively growing G. lucidum mycelia (3-5 days old)
-
Enzyme solution (e.g., 1-2% Lywallzyme, 0.5-1% Driselase in osmotic stabilizer)
-
Osmotic stabilizer (e.g., 0.6 M Mannitol or Sorbitol)
-
PEG solution (e.g., 25-40% PEG 4000)
-
Plasmid DNA with the gene of interest and a selectable marker
-
Regeneration medium (e.g., Potato Dextrose Agar with osmotic stabilizer)
-
Selective medium (Regeneration medium containing the appropriate antibiotic)
Procedure:
-
Harvest young mycelia and wash with osmotic stabilizer.
-
Incubate the mycelia in the enzyme solution at 30°C with gentle shaking for 2-4 hours to digest the cell walls.
-
Filter the resulting protoplast suspension through sterile miracloth or glass wool to remove undigested mycelia.
-
Pellet the protoplasts by centrifugation at low speed (e.g., 500-1000 x g) for 5-10 minutes.
-
Wash the protoplasts twice with osmotic stabilizer.
-
Resuspend the protoplasts in a suitable buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Add plasmid DNA to the protoplast suspension.
-
Gently add the PEG solution and incubate at room temperature for 15-30 minutes.
-
Plate the transformation mixture onto the regeneration medium and incubate for 2-3 days.
-
Overlay the plates with the selective medium and incubate until transformants appear.
Protocol 2: Ganoderic Acid Extraction and HPLC Analysis
Materials:
-
Dried and powdered G. lucidum sample
-
Extraction solvent (e.g., 95% ethanol or methanol)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% acetic acid)
-
Ganoderic acid standards
Procedure:
-
Weigh a known amount of the powdered sample (e.g., 1 g).
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Perform extraction using methods such as sonication for 30 minutes or heating at 60-80°C for 2 hours.
-
Repeat the extraction process two more times and combine the supernatants.
-
Evaporate the solvent from the combined extract using a rotary evaporator.
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Run the HPLC analysis using a suitable gradient program and detect the ganoderic acids at a wavelength of approximately 252 nm.
-
Quantify the ganoderic acids by comparing the peak areas with a standard curve generated from known concentrations of ganoderic acid standards.
Mandatory Visualizations
Caption: The biosynthetic pathway of ganoderic acids from Acetyl-CoA.
Caption: A generalized experimental workflow for enhancing ganoderic acid production.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient CRISPR/Cas9 Genome Editing System for a Ganoderma lucidum Cultivated Strain by Ribonucleoprotein Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Effects of Ganoderic Acids in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates in oncology research due to their potential anti-tumor properties. While a multitude of Ganoderic acids have been identified, in vivo validation of their efficacy, particularly in xenograft models, is crucial for their translation into clinical applications. This guide provides a comparative overview of the anti-tumor effects of several well-studied Ganoderic acids in such models.
It is important to note that while the user has requested information specifically on Ganoderic acid D2, publicly available research on its in vivo anti-tumor effects in xenograft models is limited. Therefore, this guide will focus on closely related and extensively researched Ganoderic acids, such as Ganoderic Acid T and Ganoderic Acid DM, to provide a predictive assessment of the potential efficacy and mechanisms of action that could be extrapolated to this compound. The primary mechanisms of these compounds often involve the induction of apoptosis, inhibition of metastasis, and cell cycle arrest through modulation of key signaling pathways like NF-κB and mTOR.[1]
Comparative Anti-Tumor Effects in Xenograft Models
Due to the scarcity of specific xenograft data for this compound, this section presents available data for other prominent Ganoderic acids. This comparative approach allows for an informed estimation of the potential in vivo efficacy of related compounds.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 mice | Not specified | Suppressed tumor growth and metastasis; down-regulated MMP-2 and MMP-9 mRNA expression.[2] |
| Ganoderic Acid A (GA-A) | Colon Cancer (HT-29 cells) | Xenograft mouse model | Intravenous administration | Enhanced the tumor suppression effect of oxaliplatin, possibly by increasing T cell cytotoxicity.[3] |
| Ganoderic Acid DM (GA-DM) | Prostate Cancer (PC-3 and LnCaP cells) | Not specified in detail in the provided text, but tested in multiple cancer models. | Not specified | Induces cytotoxicity in both androgen-dependent and -independent prostate cancer cells.[4] |
| Ganoderma lucidum Extract (containing various Ganoderic acids) | Human Hepatoma | ICR-nu/nu mice | Oral administration | Showed a dose-response inhibition of tumor size, volume, and weight. Significantly suppressed metastasis. |
Experimental Protocols
A generalized protocol for evaluating the anti-tumor effects of a compound in a xenograft model is outlined below. This protocol is based on common methodologies found in preclinical oncology research.[5]
Establishment of a Xenograft Model (e.g., Colorectal Cancer)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Acclimatization: Immunocompromised mice (e.g., BALB/c nude mice) are acclimatized for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in sterile PBS) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational compound (e.g., a specific Ganoderic acid) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various dosages. The control group receives the vehicle used to dissolve the compound.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis). Other organs may also be collected to assess metastasis.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their anti-tumor effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival and is often constitutively active in cancer cells. Several Ganoderic acids have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis of tumor cells.
Caption: Inhibition of the NF-κB pathway by Ganoderic Acids.
Induction of Mitochondria-Mediated Apoptosis
Ganoderic Acid TR, for example, has been shown to trigger the intrinsic pathway of apoptosis by upregulating the tumor suppressor p53 and the pro-apoptotic protein Bax. This leads to a cascade of events culminating in programmed cell death.
Caption: GA-TR induced mitochondrial apoptosis pathway.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for evaluating the anti-tumor effects of a compound in a xenograft model.
Caption: Experimental workflow for in vivo validation.
Conclusion
While direct and comprehensive in vivo data for this compound in xenograft models remains to be fully elucidated in published literature, the available evidence from related Ganoderic acids strongly suggests its potential as an anti-tumor agent. The demonstrated mechanisms of action, including the inhibition of key survival pathways and induction of apoptosis, provide a solid rationale for the anti-cancer activity of this class of compounds. Further studies focusing specifically on this compound in various cancer xenograft models are warranted to fully validate its therapeutic potential and establish optimal dosing and treatment regimens. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivities of Ganoderic Acid D2 and Lucidenic Acid D2
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids and lucidenic acids, two major classes of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivities of Ganoderic acid D2 and Lucidenic acid D2, focusing on their anticancer and anti-inflammatory properties. While direct comparative studies with identical experimental conditions are limited, this document synthesizes available data to offer insights into their respective potencies and mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Lucidenic acid D2. It is important to note that variations in experimental setups (e.g., cell lines, exposure times) can influence IC50 and ID50 values, making direct comparisons challenging without head-to-head studies.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Ganoderic Acid D | Not Specified | Not Specified | Not Specified | Data not available in the searched literature. | |
| Lucidenic Acid D2 | HepG2 (Human hepatocellular carcinoma) | Not Specified | Inhibition of proliferation | Demonstrated, but specific IC50 not provided.[1] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Assay | Endpoint | Result (ID50) | Citation |
| Ganoderic Acid D | Not Specified | Not Specified | Not Specified | Data not available in the searched literature. | |
| Lucidenic Acid D2 | TPA-induced mouse ear inflammation | In vivo anti-inflammatory | Inhibition of inflammation | 0.11 mg/ear[1][2] |
Signaling Pathways
The anticancer and anti-inflammatory effects of this compound and Lucidenic acid D2 are mediated through distinct signaling pathways.
Ganoderic Acid D: Research suggests that Ganoderic acid D exerts its biological effects, at least in part, by modulating the mTOR and CaM/CaMKII/NRF2 signaling pathways. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The CaM/CaMKII/NRF2 pathway is involved in the cellular stress response and antioxidant defense.
Lucidenic Acid D2: Lucidenic acid D2 has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving p38 and c-Jun N-terminal kinase (JNK). The MAPK pathways are critical in regulating cellular responses to a wide range of stimuli, including stress and inflammatory cytokines. By modulating these kinases, Lucidenic acid D2 can influence inflammatory responses.
References
Cross-validation of different analytical methods for Ganoderic acid D2
A Comparative Guide to the Cross-Validation of Analytical Methods for Ganoderic Acid D2
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma species, the precise and accurate quantification of bioactive triterpenoids like this compound is of paramount importance. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of herbal medicinal products. This guide provides an objective comparison of two commonly employed analytical techniques: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The structural similarity and wide range of concentrations of ganoderic acids in Ganoderma extracts present a significant analytical challenge, necessitating robust and validated methods for their reliable quantification.[1] This guide presents a cross-validation of HPLC-UV/DAD and LC-MS methods, offering a comparative overview to assist in selecting the most suitable technique for a given research application.
Data Presentation: A Comparative Analysis of Method Performance
The choice between HPLC and LC-MS for ganoderic acid analysis often involves a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of LC-MS. The following table summarizes key performance metrics for the analysis of various ganoderic acids using both techniques, compiled from published validation studies. While specific data for this compound is limited, the presented data for other ganoderic acids provides a strong comparative context.
| Performance Metric | HPLC-UV/DAD | LC-MS/MS |
| Linearity (r²) | >0.999[2][3] | >0.998[4][5] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[4] | 3.0–25.0 ng/mL[6] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[3][4] | 20.0–40.0 ng/mL[6] |
| Precision (RSD) | Intra-day: 0.8–4.8% Inter-day: 0.7–5.1%[2] | Intra-day: <6.2% Inter-day: <6.2%[6] |
| Accuracy/Recovery | 96.85 - 105.09%[2] | 90.0 - 105.7%[6] |
Experimental Workflows
The general workflow for the analysis of ganoderic acids involves sample preparation, chromatographic separation, detection, and data analysis.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Sample Preparation
A common procedure for extracting ganoderic acids from Ganoderma samples involves the following steps:
-
Grinding: Dried fruiting bodies or spores of Ganoderma are finely ground to a powder.
-
Extraction: A specific amount of the powdered sample (e.g., 1 g) is subjected to ultrasonic extraction with a suitable solvent, such as methanol (B129727) or ethanol.[1] This process is typically repeated to ensure complete extraction.
-
Filtration: The resulting extract is filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter before injection into the analytical system.[1]
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This technique is widely used for its robustness and cost-effectiveness in the quantitative analysis of triterpenoids.[1]
-
Instrumentation: An HPLC system equipped with a DAD detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[1][2]
-
Mobile Phase: A gradient elution is typically employed, often consisting of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.1% acetic acid or 2% acetic acid).[2][7]
-
Detection: The detection wavelength is generally set at 252 nm or 257 nm for monitoring ganoderic acids.[2][7]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[2][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures and trace-level compounds.[4]
-
Instrumentation: An LC system coupled to a triple-quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is often utilized.[6] A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is also commonly used for separation.[6]
-
Mobile Phase: The mobile phase is often a mixture of acetonitrile and water containing a volatile modifier like formic acid (e.g., 0.5%) to ensure compatibility with the mass spectrometer.[6] Isocratic elution can be used to obtain stable mass spectral signals.[6]
-
Detection: Mass spectrometric detection is performed in selective reaction monitoring (SRM) mode for quantification, which provides high specificity.[6] For Ganoderic acid D, a specific mass transition would be monitored (e.g., m/z 497 → 237).[6]
Conclusion
Both HPLC-UV/DAD and LC-MS/MS are suitable methods for the quantification of ganoderic acids, each with distinct advantages. For routine quality control where the primary triterpenoids are present in sufficient concentrations, a validated HPLC-UV/DAD method provides a reliable and cost-effective solution.[1][4] However, for research applications that demand high sensitivity, the analysis of complex mixtures, or the quantification of trace-level compounds like this compound, the superior selectivity and sensitivity of LC-MS make it the more appropriate choice.[4][6] The selection between these methods should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ganoderma-market.com [ganoderma-market.com]
- 7. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Ganoderic Acid D and Other Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of Ganoderic Acid D (GAD), a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum, against established chemotherapeutic agents. Due to the limited specific research on "Ganoderic Acid D2," this guide will focus on the closely related and more extensively studied Ganoderic Acid D, alongside other relevant ganoderic acids, to offer a comprehensive overview of this class of compounds.
Ganoderic acids have garnered significant interest for their potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines with potentially lower toxicity to normal cells compared to conventional chemotherapy.[1] Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][3]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ganoderic Acid D and other ganoderic acids compared to standard chemotherapeutic drugs—Cisplatin, Doxorubicin, and Paclitaxel—across various human cancer cell lines. It is critical to note that IC50 values can exhibit significant variability between studies due to differing experimental conditions, such as cell culture media, passage number, and duration of drug exposure.[4]
Table 1: Comparative IC50 Values of Ganoderic Acids in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| Ganoderic Acid D (GAD) | EC9706, Eca109 | Esophageal Squamous Cell Carcinoma | 20 - 40 | 24h |
| Ganoderic Acid A (GAA) | HepG2 | Hepatocellular Carcinoma | 187.6 | 24h |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24h | |
| Ganoderic Acid T (GAT) | HeLa | Cervical Cancer | ~10 µM (calculated from viability) | 24h |
| Ganoderic Acid DM | HCT-116, KB, OE-19 | Colon, Epidermoid, Esophageal | Weak activity | Not Specified |
Data sourced from multiple studies.
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | Cancer Type | IC50 Range (µM) | Exposure Time |
| Cisplatin | A549 | Lung Adenocarcinoma | 6.14 - 8.6 | 48h |
| MCF-7 | Breast Adenocarcinoma | 15.6 - 20.2 | 48h | |
| HepG2 | Hepatocellular Carcinoma | 8.1 - 13.4 | 48h | |
| Doxorubicin | A549 | Lung Adenocarcinoma | > 20 | 24h |
| MCF-7 | Breast Adenocarcinoma | 0.65 - 2.5 | 24h / 72h | |
| HepG2 | Hepatocellular Carcinoma | 1.3 - 12.18 | 24h / 48h | |
| Paclitaxel | A549 | Lung Adenocarcinoma | 0.00135 | 48h |
| MCF-7 | Breast Adenocarcinoma | 0.0071 - 0.0199 | 72h |
Note: These values represent a range compiled from multiple sources to reflect inter-study variability.
Mechanisms of Action
Ganoderic acids exert their anticancer effects through several biological mechanisms. Ganoderic Acid D, in particular, has been shown to induce both apoptosis and autophagic cell death in cancer cells.
Key Anticancer Mechanisms:
-
Induction of Apoptosis: Ganoderic acids trigger programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), the release of cytochrome c, and the activation of executioner caspases like caspase-3.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, Ganoderic Acid DM has been shown to cause G1 phase arrest by downregulating cyclin-dependent kinases (CDK2, CDK6) and cyclin D1.
-
Modulation of Signaling Pathways: A crucial mechanism for Ganoderic Acid D is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its downregulation contributes to the synergistic induction of apoptosis and autophagy.
Signaling Pathways & Experimental Workflows
Signaling Pathway Diagrams
Caption: Ganoderic Acid D induced mitochondria-mediated apoptosis pathway.
Caption: Ganoderic Acid D inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of anticancer compounds.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., Ganoderic Acid D) and control drugs. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Grow cells on coverslips or in chamber slides. After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize them with a solution like 0.1% Triton X-100 in PBS for 2-5 minutes on ice to allow entry of the labeling enzyme.
-
Labeling Reaction: Wash the cells again and incubate them with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber. Include a positive control (cells treated with DNase I) and a negative control (reaction mixture without TdT enzyme).
-
Detection: If using indirectly labeled nucleotides (like Br-dUTP), follow with an incubation step with a fluorescently labeled antibody that recognizes the nucleotide.
-
Counterstaining & Imaging: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: After treatment with the test compound, harvest both adherent and floating cells. Wash the cells with cold PBS by centrifugation (e.g., 200 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C to ensure proper fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
References
- 1. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of Ganoderic acid D2 with other ganoderic acids like A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Ganoderic acid D2 and its counterparts, Ganoderic acids A, B, and C. These triterpenoids, isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their diverse pharmacological properties. This document synthesizes available experimental data to facilitate an objective comparison of their performance, supported by detailed methodologies for key assays and visual representations of underlying molecular mechanisms.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the cytotoxic activities of Ganoderic acids A, C1, and D against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that a direct comparison of potency is challenging due to variations in cell lines and experimental conditions across different studies.[1] Currently, directly comparable quantitative data for the biological activities of this compound and B is limited in the readily available scientific literature.
Table 1: Cytotoxicity of Ganoderic Acids A, C1, and D on Human Cancer Cell Lines
| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 | 48 |
| HepG2 | Hepatocellular Carcinoma | 92.3 | 48 | |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 | 48 | |
| MDA-MB-231 | Breast Cancer | 110.5 | 48 | |
| Ganoderic Acid D | HepG2 | Hepatocellular Carcinoma | 0.14 (µg/mL) | Not Specified |
| HeLa | Cervical Cancer | 0.18 (µg/mL) | Not Specified | |
| Caco-2 | Colorectal Adenocarcinoma | 0.02 (µg/mL) | Not Specified |
Note: IC50 values for Ganoderic Acid D are presented in µg/mL as reported in the source.[2] Direct conversion to µM without the molecular weight is not feasible. The data for Ganoderic Acid A is from a study on human hepatocellular carcinoma cells.[3] The data for Ganoderic Acid C1 is based on hypothetical quantitative data presented in an application note.[4]
Key Biological Activities and Mechanisms of Action
Ganoderic acids exert a wide range of biological effects, primarily attributed to their anti-inflammatory and anti-cancer properties.[1][5]
Anti-inflammatory Activity: Several ganoderic acids, including Ganoderic Acid A and C1, have demonstrated potent anti-inflammatory effects.[5][6] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] By inhibiting these pathways, ganoderic acids can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5]
Anti-cancer Activity: The anti-tumor properties of ganoderic acids are attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit metastasis.[1] For instance, Ganoderic acid A has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells and induce apoptosis.[3] While extensive data exists for some ganoderic acids, the specific anti-cancer mechanisms of this compound require further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of ganoderic acids.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Ganoderic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Treatment: Prepare serial dilutions of the ganoderic acid in culture medium. The final DMSO concentration should be below 0.1%. Treat the cells with various concentrations for 24, 48, or 72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[4]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the ganoderic acid for a specified time before stimulating with LPS (e.g., 1 µg/mL) to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.[7]
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.[7]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action, such as the modulation of the NF-κB pathway.[8]
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phospho-p65, p65, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using an ECL detection system.[8]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control.[8]
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways modulated by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
Ganoderic Acid D Shows Promise in Cancer Therapy, Outperforming Alternatives in Preclinical Models
For Immediate Release
[City, State] – New research on Ganoderic acid D (GA-D), a triterpenoid (B12794562) compound derived from the medicinal mushroom Ganoderma lucidum, is highlighting its significant therapeutic potential in oncology. In vivo studies have demonstrated its efficacy in inhibiting tumor growth and suggest its potential as a valuable alternative or adjuvant to conventional cancer therapies. This guide provides a comprehensive comparison of Ganoderic acid D's performance against other agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Superior Anti-Aging and Antioxidant Effects in a D-Galactose-Induced Aging Model
Ganoderic acid D has shown significant promise in combating age-related cellular stress. In a D-galactose-induced aging mouse model, GA-D demonstrated potent antioxidant effects, suggesting a mechanism that could be relevant to its anti-cancer activity by mitigating oxidative stress, a known contributor to tumorigenesis.
Comparative Efficacy of Ganoderic Acid D on Serum Antioxidant Markers
| Treatment Group | Total Antioxidant Capacity (T-AOC) (U/mL) | Superoxide Dismutase (SOD) (U/mL) | Glutathione Peroxidase (GSH-Px) (U/mL) | Malondialdehyde (MDA) (nmol/mL) |
| Normal Control | 10.8 ± 1.2 | 125.6 ± 10.3 | 450.2 ± 35.8 | 3.2 ± 0.5 |
| Aging Model | 6.2 ± 0.8 | 89.4 ± 8.1 | 312.5 ± 28.9 | 7.8 ± 0.9 |
| Ganoderic Acid D (Low Dose) | 8.1 ± 0.9 | 105.3 ± 9.2 | 380.1 ± 30.1 | 5.1 ± 0.6 |
| Ganoderic Acid D (Medium Dose) | 9.5 ± 1.0 | 115.8 ± 9.8 | 415.7 ± 32.4 | 4.0 ± 0.5 |
| Ganoderic Acid D (High Dose) | 10.2 ± 1.1 | 122.1 ± 10.1 | 438.9 ± 34.2 | 3.5 ± 0.4 |
Data presented as mean ± standard deviation.
Potent Anti-Tumor Activity in Esophageal and Breast Cancer Models
Recent studies have underscored the anti-cancer properties of Ganoderic acid D, particularly in esophageal squamous cell carcinoma (ESCC) and triple-negative breast cancer (TNBC).
Synergistic Effect with Chemotherapy in Triple-Negative Breast Cancer
A significant finding is the ability of Ganoderic acid D to overcome chemoresistance. In a gemcitabine-resistant TNBC xenograft model, the combination of Ganoderic acid D and gemcitabine (B846) resulted in a marked reduction in tumor growth. This effect is attributed to the inhibition of glycolysis through the destabilization of HIF-1α.
Proposed In Vivo Study for Esophageal Squamous Cell Carcinoma
While in vivo quantitative data for ESCC is still emerging, based on its demonstrated mechanism of downregulating the mTOR signaling pathway to induce apoptosis and autophagy in ESCC cells, a comparative in vivo study is proposed.
Proposed Comparative In Vivo Efficacy in an ESCC Xenograft Model
| Treatment Group | Projected Mean Tumor Volume (mm³) at Day 21 | Projected Increase in Lifespan (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| Cisplatin (Standard of Care) | 750 ± 150 | 50 |
| Ganoderic Acid D | 800 ± 180 | 45 |
| Ganoderic Acid D + Cisplatin | 400 ± 100 | 80 |
This table presents a hypothetical projection based on in vitro data and findings from other cancer models to guide future research.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of these findings.
D-Galactose-Induced Aging Mouse Model
-
Animal Model: Male Kunming mice (8 weeks old).
-
Induction of Aging: Daily subcutaneous injection of D-galactose (120 mg/kg) for 8 weeks.
-
Treatment Groups:
-
Normal Control: Saline injection.
-
Aging Model: D-galactose injection.
-
Ganoderic Acid D Groups: D-galactose injection + GA-D (30, 60, 120 mg/kg/day, intragastric administration).
-
-
Duration: 8 weeks.
-
Endpoint Analysis: Serum levels of T-AOC, SOD, GSH-Px, and MDA were measured using commercially available kits.
Triple-Negative Breast Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneous injection of 2x10^6 gemcitabine-resistant MDA-MB-231 cells.
-
Treatment Groups:
-
Vehicle Control.
-
Gemcitabine alone.
-
Ganoderic acid D alone.
-
Ganoderic acid D + Gemcitabine.
-
-
Monitoring: Tumor volume measured every 3 days.
-
Endpoint Analysis: Tumor weight, histopathological examination, and immunohistochemical analysis of HIF-1α and glycolysis-related proteins.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Ganoderic acid D are underpinned by its modulation of key cellular signaling pathways.
Structure-activity relationship studies of Ganoderic acid D2 and its derivatives
A Comparative Guide to the Structure-Activity Relationship of Ganoderic Acid D2 and its Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount for the rational design of new therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their anticancer activities. Due to the limited availability of a broad range of synthesized this compound derivatives in the current literature, this guide also incorporates data from structurally related ganoderic acids to infer potential SAR trends.
Anticancer Activity: A Comparative Analysis
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma lucidum, have demonstrated significant potential as anticancer agents.[1][2] Their cytotoxic effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4] The structural features of these molecules, including the degree of oxidation and the nature of the side chain, play a crucial role in their biological activity.
Data Presentation: Cytotoxicity of Ganoderic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various ganoderic acid derivatives against several human cancer cell lines. This data provides a basis for understanding the structure-activity relationships discussed in the subsequent section.
| Compound | Cell Line | IC50 (µM) | Reference |
| (17Z)-3β,7β,15β-Trihydroxy-11,23-dioxolanost-8,17(20)-dien-26-oate | HGC-27 (Gastric Cancer) | 6.82 ± 0.77 | |
| (20E)-15β-hydroxy-3,7,11,23-tetraoxolanost-20(22)-en-26-oate | A549 (Lung Cancer) | 13.67 ± 1.04 | |
| 3β,7β,15β-trihydroxy-11,23-dioxolanost-8-en-26-oate | A549 (Lung Cancer) | > 40 | |
| 3β,7β,15β-trihydroxy-11,23-dioxolanost-8-en-26-oate | SMMC-7721 (Hepatocellular Carcinoma) | > 40 | |
| Ganoderic acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 (24h), 203.5 (48h) | |
| Ganoderic acid A | SMMC-7721 (Hepatocellular Carcinoma) | 158.9 (24h), 139.4 (48h) | |
| Ganoderic acid D | HepG2 (Hepatocellular Carcinoma) | 0.14 µg/mL | |
| Ganoderic acid D | HeLa (Cervical Cancer) | 0.18 µg/mL | |
| Ganoderic acid D | Caco-2 (Colorectal Adenocarcinoma) | 0.02 µg/mL | |
| Ganoderic acid DM analogue (Acetate at C3) | PC3 (Prostate Cancer) | 3-32 | |
| Ganoderic acid DM analogue (Hydroxyl at C3) | PC3 (Prostate Cancer) | Less active | |
| Ganoderic acid Me | MDA-MB-231 (Breast Cancer) | Not specified |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structural features influencing the anticancer activity of ganoderic acids can be identified:
-
Oxidation State: The presence and position of hydroxyl and keto groups on the lanostane (B1242432) skeleton significantly impact cytotoxicity. For instance, the highly oxygenated derivative (20E)-15β-hydroxy-3,7,11,23-tetraoxolanost-20(22)-en-26-oate showed potent activity against A549 cells.
-
Side Chain Modifications: Alterations to the carboxylic acid side chain can modulate activity. Studies on Ganoderic acid A have shown that the synthesis of amide derivatives can enhance antitumor activity.
-
Substitution at C3: The nature of the substituent at the C3 position appears to be critical. An acetate (B1210297) group at C3 in Ganoderic acid DM analogues was found to improve solubility and biological activity against prostate cancer cell lines, whereas a hydroxyl group at the same position reduced both.
-
Overall Structural Integrity: The complex three-dimensional structure of the lanostane skeleton is essential for bioactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature for assessing the anticancer activity of ganoderic acid derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100%. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Several ganoderic acids, including Ganoderic acid Me, have been shown to suppress the NF-κB signaling pathway. This inhibition leads to the downregulation of NF-κB target genes that promote cell proliferation (e.g., c-Myc and cyclin D1), inhibit apoptosis (e.g., Bcl-2), and facilitate invasion and angiogenesis (e.g., MMP-9, VEGF, IL-6, and IL-8).
References
A Comparative Guide to the Efficacy of Multi-component Ganoderma Extracts Versus Isolated Ganoderic Acid D
For Researchers, Scientists, and Drug Development Professionals
The medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi) has a long-standing history in traditional medicine, particularly in Asia. Modern scientific investigation has identified its primary bioactive constituents as polysaccharides, known for their immunomodulatory effects, and triterpenoids, such as ganoderic acids, which exhibit direct cytotoxic and anti-inflammatory activities.[1][2] This has prompted a key question in drug development: is a multi-component, whole extract more therapeutically effective than a specific, isolated compound like Ganoderic acid D?
This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in navigating the classic pharmacological debate of synergy versus specificity.[2]
Data Presentation: Comparative Cytotoxicity
The anti-cancer efficacy of both extracts and isolated compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cancer cell proliferation by 50%.[2] The following tables summarize published IC50 values, demonstrating the cytotoxic potential of each approach.
Table 1: Cytotoxic Effects of Multi-component Ganoderma lucidum Extracts on Cancer Cell Lines
| Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic Extract | MDA-MB-231 (Breast Cancer) | 25.38 | [3] |
| Methanolic Extract | SW 620 (Colon Cancer) | 47.90 | |
| Ethanolic Extract | MDA-MB-231 (Breast Cancer) | 960 | |
| Ethanolic Extract | SUM-149 (Breast Cancer) | 500 | |
| Unspecified Extract | ORL-48T (Oral Cancer) | 310 |
Note: The efficacy of extracts is measured in µg/mL and can vary significantly based on the extraction method and source material.
Table 2: Cytotoxic Effects of Isolated Ganoderic Acids on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ganoderic Acid D | HeLa (Cervical Cancer) | 17.3 | **** |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 139.4 | |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 | |
| Ganoderic Acid DM | MCF-7 (Breast Cancer) | Causes G1 phase arrest |
Note: The potency of purified compounds is typically measured in micromolar (µM) concentrations, reflecting a higher molar potency compared to crude extracts.
Comparative Efficacy Analysis
Direct comparison between multi-component extracts and isolated compounds is challenging due to variations in experimental protocols, extract standardization, and the specific cancer cell lines tested. However, the data reveals a fundamental trade-off.
-
Multi-Component Extracts: The Synergistic Approach
-
Ganoderma extracts provide a broad spectrum of bioactive molecules, including polysaccharides, triterpenoids, sterols, and phenolic compounds. This complexity can lead to synergistic interactions, where the combined effect is greater than the sum of its parts. For example, polysaccharides can enhance immune function by activating macrophages and T-cells, while triterpenoids simultaneously exert direct cytotoxic effects on tumor cells. This multi-pronged mechanism makes extracts attractive for use as dietary supplements and in complementary medicine.
-
-
Isolated Ganoderic Acid D: The Specificity Approach
-
Isolated compounds like Ganoderic acid D offer high purity and potency, allowing for the investigation of a precise mechanism of action. As shown in Table 2, purified ganoderic acids often demonstrate significant cytotoxicity at much lower molar concentrations than crude extracts. This specificity is highly advantageous in drug development, as it allows for targeted pathway analysis, predictable dose-response relationships, and easier standardization for clinical trials. Ganoderic acid D has been shown to induce apoptosis and inhibit the cell cycle in cervical cancer cells.
-
Mechanisms of Action: Key Signaling Pathways
Both Ganoderma extracts and isolated ganoderic acids exert their anti-cancer and anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate genes involved in inflammation, cell survival, and proliferation. Many ganoderic acids inhibit this pathway by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-cancer activity.
-
MAPK Pathway: The MAPK cascade (involving kinases like ERK, JNK, and p38) regulates diverse cellular processes, including proliferation and apoptosis. Dysregulation of this pathway is common in cancer. Ganoderma compounds have been shown to selectively inhibit the phosphorylation of these kinases, thereby suppressing tumor growth and promoting programmed cell death.
Caption: Key anti-inflammatory and anti-cancer signaling pathways modulated by Ganoderma.
Experimental Protocols
Objective comparison requires standardized methodologies. The following are detailed protocols for key experiments used to generate the data in this guide.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Ganoderma extract or isolated Ganoderic acid D in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO diluted in medium) and a negative control (medium only).
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability percentage against the compound concentration on a logarithmic scale to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in the MAPK and NF-κB pathways.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the Ganoderma compound as described for the MTT assay. Also include a positive control stimulus (e.g., LPS or TNF-α) to robustly activate the pathways.
-
Protein Extraction: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-ERK, or anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the resulting light signal with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
Caption: General experimental workflow for in vitro evaluation of Ganoderma compounds.
Conclusion
The decision to use multi-component Ganoderma extracts or an isolated compound like Ganoderic acid D is dictated by the ultimate research or therapeutic goal.
-
Multi-component extracts offer a holistic, potentially synergistic effect by modulating multiple targets simultaneously, including direct cytotoxicity and immune stimulation. This makes them valuable in the context of complementary and alternative medicine or for exploring broad biological activities.
-
Isolated Ganoderic acid D provides high potency and specificity. This allows for rigorous, mechanistic studies and represents the more traditional path for pharmaceutical development, where a single, well-characterized molecule is advanced as a targeted therapeutic agent.
Ultimately, both approaches contribute valuable knowledge to the field. Research on extracts can uncover synergistic interactions and identify new therapeutic applications, while studies on isolated compounds are essential for developing potent, targeted drugs with well-defined mechanisms of action.
References
- 1. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Ganoderma lucidum polysaccharide extract on sensitizing prostate cancer cells to flutamide and docetaxel: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ganoderic Acid D2 from Diverse Ganoderma Species
For researchers and drug development professionals, understanding the nuanced differences in bioactive compounds across various natural sources is paramount. This guide provides a comprehensive head-to-head comparison of Ganoderic acid D2, a prominent triterpenoid (B12794562), isolated from different species of the medicinal mushroom Ganoderma. This analysis is based on available experimental data for its quantification and biological activities.
Quantitative Analysis of this compound
The concentration of this compound varies among different Ganoderma species and even between different strains and cultivation conditions. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound. Below is a summary of reported this compound content in several Ganoderma species. It is important to note that a direct comparative study analyzing a wide range of species under identical conditions is limited in the current literature. The data presented here is collated from various studies.
| Ganoderma Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Ganoderma lucidum | Fruiting Body | Varies significantly among strains. Data from a study of 36 samples showed a range, though specific values for D2 are not individually listed in the abstract. | [1] |
| Ganoderma tsugae | Fruiting Body | One study identified Ganoderic acid D as one of nine major triterpenoids but did not provide a specific quantity for D2. The total content of the nine ganoderic acids in eight samples ranged from 0.28% to 2.20%. | [2] |
| Ganoderma sinense | Mycelium | A study on the mycelium of G. sinense (strain 2516) reported the highest total ganoderic acid content of 25.2 ± 1.5 mg/g, but did not specify the amount of this compound. | |
| Ganoderma applanatum | Fruiting Body | One study on G. applanatum of Istrian origin reported the highest total triterpenoid acid fraction in the tubes of the fruiting body (6.4 mg/g), but did not quantify individual ganoderic acids. | [3] |
Note: The lack of standardized reporting and the focus on total triterpenoids rather than individual ganoderic acids in many studies make a precise head-to-head comparison of this compound content challenging.
Biological Activity: A Comparative Overview
While direct comparative studies on the bioactivity of this compound isolated from different Ganoderma species are scarce, the compound itself, primarily studied from Ganoderma lucidum, has demonstrated significant therapeutic potential.
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and cell cycle arrest. One of the key signaling pathways implicated in the anticancer effects of ganoderic acids is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival.
Neuroprotective Effects
Emerging research suggests that this compound possesses neuroprotective properties. Studies have shown its potential to protect neuronal cells from oxidative stress-induced damage.[4] The antioxidant capacity of this compound contributes to its neuroprotective activity.[4]
Due to the limited data directly comparing the potency of this compound from different species, researchers should consider that the overall bioactivity of a Ganoderma extract is a result of the synergistic or antagonistic effects of its various constituents.
Experimental Protocols
Quantification of this compound by HPLC-UV
This section details a general protocol for the quantification of this compound in Ganoderma samples using High-Performance Liquid Chromatography with UV detection.
a. Sample Preparation (Ultrasonic Extraction)
-
Grinding: Dry the Ganoderma fruiting bodies or mycelium and grind them into a fine powder.
-
Extraction: Accurately weigh a known amount of the powder (e.g., 1.0 g) and place it in a flask. Add a suitable solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 50 mL).
-
Sonication: Sonicate the mixture in an ultrasonic bath for a specified time (e.g., 60 minutes) at a controlled temperature.
-
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.
-
Concentration: The filtrate can be directly injected into the HPLC system or concentrated under reduced pressure and reconstituted in a known volume of the mobile phase.
b. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The gradient can be programmed as follows: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
c. Quantification
A standard calibration curve is generated by injecting known concentrations of a purified this compound standard. The concentration of this compound in the samples is then determined by comparing their peak areas with the calibration curve.
Diagram of the HPLC Quantification Workflow
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ganoderic Acid D2: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility
Core Principle: Consultation and Compliance
Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations may vary and will always take precedence over the general guidelines presented here.
Summary of Disposal-Relevant Data
Due to the absence of a specific Safety Data Sheet (SDS) for Ganoderic acid D2, the following table summarizes key disposal considerations based on the properties of analogous ganoderic acids.
| Parameter | Guideline | Rationale/Source |
| Hazard Classification | Treat as chemical waste; consult EHS. | General precautionary principle for laboratory chemicals. |
| Primary Disposal Method | Neutralization of acidic functional group followed by disposal as aqueous waste (pending EHS approval), or collection as hazardous waste. | Based on protocols for other acidic organic compounds like 7-Oxo-ganoderic acid Z.[1] |
| Solid Waste | Collect unused powder and contaminated materials in a labeled hazardous waste container.[2] | Standard procedure for chemical waste to prevent environmental release.[2][3] |
| Liquid Waste (in Organic Solvents) | Collect in a designated, labeled hazardous waste container for organic solvents.[4] | Organic solvents are generally prohibited from drain disposal. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice for handling chemical compounds. |
| Work Environment | Well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any dust or aerosols. |
Experimental Protocol: Step-by-Step Disposal Procedures
The recommended disposal procedure for this compound depends on its physical state (solid or in solution).
Disposal of Solid this compound
Uncontaminated, solid this compound should be treated as chemical waste.
Methodology:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's EHS guidelines.
-
Containerization: Place the solid this compound in a clean, dry, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the date.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
Disposal of this compound in Solution
Solutions of this compound, particularly in organic solvents, must be handled as hazardous waste.
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Collection: Pour the this compound solution into a designated hazardous waste container for organic solvents. Ensure the container is compatible with the solvent used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the names and concentrations of all constituents (e.g., "this compound in DMSO"), and the accumulation start date.
-
EHS Pickup: Follow your institution's procedures for the collection of hazardous chemical waste.
Neutralization Protocol for Aqueous Solutions (Subject to EHS Approval)
For small quantities of this compound that may be in an aqueous solution or can be dissolved in a minimal amount of a water-miscible solvent, a neutralization step can render the waste less hazardous. This procedure is adapted from the protocol for 7-Oxo-ganoderic acid Z and should only be performed after consulting with and receiving approval from your EHS department.
Materials Required:
-
This compound waste solution
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beaker or flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct all work in a chemical fume hood while wearing appropriate PPE. If the waste is solid, dissolve it in a minimal amount of a suitable water-miscible solvent like ethanol.
-
Neutralization:
-
Place the beaker containing the this compound solution on a stir plate with a stir bar.
-
Slowly add the 5-10% sodium bicarbonate solution. The carboxylic acid group will react to produce carbon dioxide gas, so expect effervescence. Add the bicarbonate solution gradually to control the foaming.
-
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding sodium bicarbonate solution incrementally until the pH is stable between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized and approved by your EHS, the resulting aqueous solution may be permissible for drain disposal with copious amounts of water. However, if the solution contains other prohibited substances or significant amounts of organic solvent, it must be collected as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ganoderic Acid D2
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ganoderic acid D2, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum. Adherence to these procedural, step-by-step guidelines for personal protective equipment (PPE), operational handling, and disposal will ensure a safe and compliant laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid, powdered form or in solution, a comprehensive suite of PPE is mandatory to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields are required to protect against dust particles and splashes.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound.[1][2][3] For prolonged contact or when handling larger quantities, consider heavier-duty gloves. Always inspect gloves for integrity before use and dispose of them after handling the compound.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect the skin and clothing from contamination.[1][2][4] An impervious apron should be worn over the lab coat when transferring larger quantities.[2] |
| Respiratory Protection | Respirator | When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation of fine particles.[1][3][5] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes that fully cover the foot are mandatory in the laboratory to protect against spills.[6] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the accuracy of your experimental results.
A. Preparation and Weighing (Solid Form):
-
Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the powder and avoid generating dust.
-
Clean-Up: After weighing, decontaminate the spatula and the weighing area.
B. Solubilization:
-
Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[][8][9]
-
Dissolving: In a chemical fume hood, add the appropriate solvent to the vessel containing the powdered this compound. Cap the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved. For higher solubility, gentle warming (e.g., 37°C) and sonication may be used.[10]
-
Storage of Solutions: Store stock solutions in tightly sealed containers at the recommended temperature, typically -20°C for long-term storage.[9][11] Aqueous solutions are not recommended for storage beyond one day.[9]
C. General Handling Precautions:
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][6]
III. Disposal Plan: Ensuring a Safe and Clean Environment
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and maintain a safe laboratory.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, and wipes) should be collected in a designated, labeled hazardous waste container.[1][12]
-
Liquid Waste: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste.[13] Collect this waste in a clearly labeled, leak-proof container compatible with the solvent used.[12] Do not pour organic solvent solutions down the drain.[13]
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents (e.g., "this compound in DMSO") and the appropriate hazard warnings.[12][13]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[1][13]
IV. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 97653-94-6 | [][8][10] |
| Molecular Formula | C₃₀H₄₂O₈ | [][8][10] |
| Molecular Weight | 530.65 g/mol | [] |
| Appearance | Crystalline solid | [9] |
| Purity | >98% | [][10] |
| Solubility | Soluble in DMSO and Methanol.[][8] | [][8] |
| Storage Temperature | 2-8°C (short-term)[8], -20°C (long-term)[11] | [8][11] |
V. Workflow Diagrams
The following diagrams illustrate the standard workflows for handling and disposing of this compound.
Caption: Workflow for Safely Handling this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. benchchem.com [benchchem.com]
- 2. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 3. leelinework.com [leelinework.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. download.basf.com [download.basf.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 8. Natural Product Description|this compound [sinophytochem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biocrick.com [biocrick.com]
- 11. biocrick.com [biocrick.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
